Product packaging for 5-(Naphthalen-1-yl)furan-2-carbaldehyde(Cat. No.:CAS No. 51792-36-0)

5-(Naphthalen-1-yl)furan-2-carbaldehyde

Cat. No.: B1338330
CAS No.: 51792-36-0
M. Wt: 222.24 g/mol
InChI Key: CTSWIPKWDHCZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Naphthalen-1-yl)furan-2-carbaldehyde is a furan-based aromatic aldehyde with the molecular formula C 15 H 10 O 2 and a molecular weight of 222.24 g/mol. Its structure incorporates an electron-rich furan ring directly linked to a bulky naphthalene group, a configuration known to significantly influence the compound's electronic properties, solubility, and reactivity . This makes it a valuable intermediate in organic synthesis, pharmaceuticals, and materials science . Researchers value this compound as a key precursor in drug development, particularly for creating immunostimulatory agents . Studies on its structural analogues have demonstrated diverse biological activities, including significant antibacterial effects against strains like Staphylococcus aureus , as well as cytotoxic activity against certain cancer cell lines such as HuTu80 and LNCaP . Furthermore, its antioxidant potential has been assessed through standard assays like DPPH scavenging . The synthetic routes for this compound often involve Friedel-Crafts alkylation or aldol condensation, catalyzed by Lewis acids, with recommended purification via column chromatography to achieve high purity . For structural characterization, techniques such as ¹H/¹³C NMR spectroscopy (aldehyde proton δ 9.8–10.2 ppm), mass spectrometry (HRMS), and FT-IR (aldehyde C=O stretch 1700–1720 cm⁻¹) are essential . For its stability, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to prevent oxidation and dimerization . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O2 B1338330 5-(Naphthalen-1-yl)furan-2-carbaldehyde CAS No. 51792-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-naphthalen-1-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-10-12-8-9-15(17-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSWIPKWDHCZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546949
Record name 5-(Naphthalen-1-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51792-36-0
Record name 5-(Naphthalen-1-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(Naphthalen-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route and predicted characterization of the novel compound, 5-(Naphthalen-1-yl)furan-2-carbaldehyde. This molecule is of interest as a potential building block in medicinal chemistry and materials science, incorporating both the furan-2-carbaldehyde and naphthalene scaffolds.

Synthesis by Suzuki-Miyaura Cross-Coupling

A robust and high-yielding synthetic pathway to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids due to its mild reaction conditions and tolerance of various functional groups.[1][2] The proposed reaction involves the coupling of commercially available 5-bromofuran-2-carbaldehyde with naphthalene-1-boronic acid.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 5-Bromofuran-2-carbaldehyde reagents Pd(PPh3)4 (catalyst) K2CO3 (base) Toluene/H2O (solvent) Heat r1->reagents + r2 Naphthalene-1-boronic acid r2->reagents + p1 This compound reagents->p1 Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established Suzuki-Miyaura cross-coupling reactions for the synthesis of 5-aryl-furan-2-carbaldehydes.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromofuran-2-carbaldehyde (1.0 eq.), naphthalene-1-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.) to the flask.

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water as the solvent. Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to create an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The following table summarizes the predicted characterization data based on analogous compounds.

Predicted Quantitative Data
Parameter Predicted Value
Appearance Yellow to brown solid
Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
Melting Point Not available
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.7 (s, 1H, -CHO), 8.2-7.4 (m, 7H, Naphthyl-H), 7.3 (d, 1H, Furan-H), 7.0 (d, 1H, Furan-H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 178 (-CHO), 155-150 (Furan-C), 134-124 (Naphthyl-C), 122-110 (Furan-C)
IR (KBr) ν (cm⁻¹) 3100-3000 (Ar C-H), 1680-1660 (C=O, aldehyde), 1600-1450 (Ar C=C)
Mass Spectrum (EI) m/z 222 [M]⁺, 221 [M-H]⁺, 193 [M-CHO]⁺, 165, 139
Experimental Protocols: Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Set the spectral width to cover the range of 0-12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Use proton decoupling to simplify the spectrum. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[3] Acquire a background spectrum of the pure KBr pellet first and then the spectrum of the sample.

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use electron ionization (EI) to generate the molecular ion and characteristic fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure of the compound.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical process of using the characterization data to confirm the successful synthesis of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_interpretation Interpretation cluster_conclusion Conclusion synthesis Purified Product ms Mass Spectrometry (m/z = 222) synthesis->ms Analysis ir IR Spectroscopy (C=O stretch at ~1670 cm⁻¹) synthesis->ir Analysis nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Analysis mw_confirm Molecular Weight Confirmed ms->mw_confirm aldehyde_confirm Aldehyde Group Confirmed ir->aldehyde_confirm connectivity_confirm Connectivity & Aromatic Systems Confirmed nmr->connectivity_confirm structure_confirm Structure of this compound Confirmed mw_confirm->structure_confirm aldehyde_confirm->structure_confirm connectivity_confirm->structure_confirm

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Naphthalen-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Direct experimental data for 5-(Naphthalen-1-yl)furan-2-carbaldehyde are limited. The following tables provide a combination of computed data for the target molecule and experimental data for closely related analogues to offer a predictive profile.

Predicted Properties of this compound
PropertyValueSource
Molecular FormulaC₁₅H₁₀O₂-
Molecular Weight222.24 g/mol -
XlogP3.8Predicted[1]
Monoisotopic Mass222.06753 DaPredicted[1]

Note: These values are based on the corresponding carboxylic acid and computational models and should be confirmed by experimental data.

Experimental Properties of Analogous Compounds

To estimate the properties of the target compound, data from key structural analogues are presented below.

Table 1: Properties of 5-Aryl-Furan-2-Carbaldehyde Analogues

CompoundMelting Point (°C)Boiling Point (°C)Notes
5-Phenylthiophene-2-carboxaldehyde92-95-Thiophene analogue
5-(p-Nitrophenyl)furan-2-carboxylic acid256 (dec.)-Carboxylic acid analogue[2]
5-Methylfuran-2-carbaldehyde-187Methyl analogue[3][4]

Table 2: Properties of Key Synthetic Precursors

CompoundMelting Point (°C)Boiling Point (°C)Density (g/mL)Solubility
1-Bromonaphthalene-2 to -1133-134 (@ 10 mmHg)1.48 (@ 20°C)Insoluble in water; miscible with alcohol, ether, benzene[5][6][7]
2-Formylfuran-5-boronic acid136 (dec.)--Insoluble in water[8][9]

Experimental Protocols

While a specific protocol for the synthesis of this compound has not been published, a Suzuki-Miyaura cross-coupling reaction is a highly plausible and efficient method. This approach is widely used for the synthesis of 5-arylfuran-2-carbaldehydes[2][10].

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a hypothetical synthesis based on established chemical principles.

Materials:

  • 1-Bromonaphthalene

  • 2-Formylfuran-5-boronic acid[8][9]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromonaphthalene (1.0 eq.), 2-formylfuran-5-boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Reaction: Heat the reaction mixture to 90 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 1-Bromonaphthalene Product This compound Reactant1->Product Suzuki-Miyaura Coupling Reactant2 2-Formylfuran-5-boronic acid Reactant2->Product Catalyst Pd(OAc)₂ / PPh₃ Base K₂CO₃ Solvent Dioxane/Water Heat 90 °C Apoptosis_Pathway cluster_stimulus Cellular Stress Stimulus This compound (Hypothetical Agent) Bax Bax/Bak Activation Stimulus->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Cleavage Casp3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

References

Spectroscopic Blueprint: 1H and 13C NMR Analysis of 5-(Naphthalen-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-(Naphthalen-1-yl)furan-2-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds. While experimentally obtained spectral data for this specific molecule is not currently available in the public domain, this guide offers a standardized experimental protocol, data presentation templates, and a structural framework for signal assignment to facilitate future research and analysis.

Molecular Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear and logical atom numbering system. The following diagram illustrates the chemical structure of this compound with a proposed numbering scheme for future spectral assignment.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into the spectrometer transfer->insert lock Lock on the deuterium signal insert->lock shim Shim the magnetic field lock->shim acquire Acquire 1H and 13C spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference

An In-Depth Technical Guide to 5-(Naphthalen-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Naphthalen-1-yl)furan-2-carbaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, potential synthetic routes, and prospective applications in drug discovery, drawing upon the known biological activities of its constituent furan and naphthalene moieties.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: A specific CAS registry number for this compound has not been identified in publicly available databases, suggesting it may be a novel or specialized research chemical.

PropertyData
Molecular Formula C₁₅H₁₀O₂
Molecular Weight 222.24 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Synthesis and Experimental Protocols

Proposed Synthetic Pathway 1: Suzuki-Miyaura Cross-Coupling

This widely used carbon-carbon bond-forming reaction is a probable route for the synthesis of this compound. The reaction would involve the palladium-catalyzed coupling of a furan-2-carbaldehyde derivative with a naphthalene-boronic acid.

General Experimental Protocol:

A general procedure for a Suzuki-Miyaura coupling of this nature would involve the following steps:

  • Reactants and Reagents:

    • 5-Bromofuran-2-carbaldehyde (1 equivalent)

    • Naphthalene-1-boronic acid (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01-0.05 equivalents)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

    • Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)

  • Reaction Setup:

    • A reaction vessel is charged with 5-bromofuran-2-carbaldehyde, naphthalene-1-boronic acid, the palladium catalyst, and the base.

    • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

    • The solvent system is added via syringe.

  • Reaction Conditions:

    • The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromofuran-2-carbaldehyde 5-Bromofuran-2-carbaldehyde Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Naphthalene-1-boronic acid Naphthalene-1-boronic acid Product This compound Catalyst->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O) Heat Heat (80-120°C)

Proposed Suzuki-Miyaura cross-coupling synthesis route.
Proposed Synthetic Pathway 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. If 2-(naphthalen-1-yl)furan is available or can be synthesized, its formylation would likely yield the desired product.

General Experimental Protocol:

  • Reactants and Reagents:

    • 2-(Naphthalen-1-yl)furan (1 equivalent)

    • Vilsmeier reagent (prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF))

    • Solvent (e.g., DMF, Dichloromethane)

  • Reaction Setup:

    • The Vilsmeier reagent is typically prepared by the slow addition of POCl₃ to ice-cold DMF.

    • 2-(Naphthalen-1-yl)furan is then added to the pre-formed Vilsmeier reagent.

  • Reaction Conditions:

    • The reaction is often carried out at low temperatures initially and then allowed to warm to room temperature or heated.

    • Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification:

    • The reaction is quenched by pouring it into ice-water, often with subsequent neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate).

    • The product is extracted with an organic solvent.

    • The organic extracts are washed, dried, and concentrated.

    • Purification is achieved by column chromatography.

Vilsmeier_Haack_Formylation cluster_reagents Reagents 2-(Naphthalen-1-yl)furan 2-(Naphthalen-1-yl)furan Vilsmeier Reagent Vilsmeier Reagent (POCl₃, DMF) 2-(Naphthalen-1-yl)furan->Vilsmeier Reagent 1. Hydrolysis Hydrolysis Vilsmeier Reagent->Hydrolysis 2. Product This compound Hydrolysis->Product

Proposed Vilsmeier-Haack formylation synthesis route.

Potential Biological Activity and Drug Development Applications

While no specific biological studies on this compound have been identified, the well-documented activities of its constituent furan and naphthalene scaffolds suggest several promising avenues for investigation.

Anticancer Potential:

  • Furan Derivatives: The furan ring is a common scaffold in compounds exhibiting a wide range of biological activities, including anticancer properties.[1][2]

  • Naphthalene Derivatives: Naphthalene and its derivatives are known to possess cytotoxic and anticancer activities.[3] Naphthofuran structures, in particular, are being explored as potential anticancer agents.[4]

  • Thiosemicarbazone Derivative: A study on a series of thiosemicarbazone derivatives reported that 5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazone exhibited antitumor activity. This suggests that the parent aldehyde could serve as a valuable intermediate for the synthesis of bioactive compounds.

Antimicrobial Activity:

  • Both furan and naphthalene moieties are found in various compounds with demonstrated antibacterial and antifungal properties. The combination of these two pharmacophores in a single molecule makes this compound a candidate for antimicrobial screening.

Mechanism of Action:

The precise mechanism of action for this compound is unknown. However, based on related structures, potential mechanisms could involve:

  • Enzyme Inhibition: Many heterocyclic compounds exert their biological effects by inhibiting key enzymes involved in disease pathways.

  • DNA Intercalation: The planar aromatic nature of the naphthalene moiety could facilitate intercalation with DNA, leading to cytotoxic effects.

  • Induction of Apoptosis: Furan-containing compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.

Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound.

Potential_Applications Core_Compound This compound Anticancer Anticancer Activity Core_Compound->Anticancer Antimicrobial Antimicrobial Activity Core_Compound->Antimicrobial Materials Materials Science Core_Compound->Materials Enzyme_Inhibition Enzyme Inhibition Anticancer->Enzyme_Inhibition Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction DNA_Intercalation DNA Intercalation Anticancer->DNA_Intercalation Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal Organic_Semiconductors Organic Semiconductors Materials->Organic_Semiconductors Fluorescent_Probes Fluorescent Probes Materials->Fluorescent_Probes

Potential research and application areas.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. While specific experimental data for this compound is limited, its structural features suggest significant potential, particularly in the field of oncology and infectious diseases. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and subsequent investigation. Further research is warranted to fully characterize this compound and explore its biological and material properties.

References

An In-depth Technical Guide to the Estimated Solubility and Stability of 5-(Naphthalen-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Naphthalen-1-yl)furan-2-carbaldehyde is a complex organic molecule that incorporates a planar, hydrophobic naphthalene ring system attached to a polar furan-2-carbaldehyde moiety. This unique structure suggests a compound with poor aqueous solubility but likely moderate solubility in organic solvents. Its stability is predicted to be influenced by the reactivity of the furan ring and the aldehyde functional group, which are susceptible to oxidation, light, and pH-mediated degradation. Understanding these properties is critical for its handling, formulation, and development in pharmaceutical and chemical research.

Estimated Physicochemical Properties

The properties of this compound can be inferred from its constituent parts. The large, nonpolar naphthalene component will dominate its solubility profile, while the furan-2-carbaldehyde portion will be the primary site of chemical instability.

Estimated Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation. Based on its structure, the following solubility characteristics are anticipated:

  • Aqueous Solubility: Expected to be very low. The large, hydrophobic naphthalene ring will significantly limit its ability to form favorable interactions with water molecules.

  • Organic Solvent Solubility: Expected to be soluble in various organic solvents. The aromatic nature of the compound suggests good solubility in solvents like chloroform, toluene, and benzene. It is also expected to be soluble in common laboratory solvents such as acetone, ethanol, and ether.[1][2] The presence of the polar aldehyde group may enhance solubility in polar organic solvents.

For comparative purposes, the solubility data for its core components are presented below.

Table 1: Solubility Data of Structural Analogs

CompoundSolventSolubilityTemperature (°C)
Naphthalene WaterInsoluble[1]Room Temperature
Ethanol11.3 g/100 g[3]25
Chloroform35.5 g/100 g25
TolueneSolubleNot Specified
AcetoneSolubleNot Specified
EtherVery Soluble[4]Not Specified
Furan-2-carbaldehyde Water83 g/L (Slightly Soluble)[5]20
EthanolSoluble[2]Not Specified
AcetoneSoluble[2]Not Specified
EtherSoluble[2]Not Specified
ChloroformSolubleNot Specified
BenzeneSolubleNot Specified
Estimated Stability Profile

The stability of this compound is crucial for its storage, handling, and formulation. The furan ring and the aldehyde group are the most reactive sites.

  • Thermal Stability: Naphthalene itself is a stable aromatic compound.[6] However, furan-2-carbaldehyde can be sensitive to heat. Therefore, the compound should be stored at controlled room temperature or lower, away from direct heat sources.

  • Photostability: Furan-2-carbaldehyde is known to darken upon exposure to light and air.[7] The extended conjugation in this compound could make it susceptible to photodegradation. It is advisable to store the compound in amber vials or protected from light.

  • pH Stability: The aldehyde group can undergo reactions under both acidic and basic conditions. In acidic media, polymerization of the furan ring can be catalyzed. In basic conditions, Cannizzaro-type reactions are possible for the aldehyde.

  • Oxidative Stability: Aldehydes are prone to oxidation to carboxylic acids. The furan ring can also be susceptible to oxidative degradation. Contact with strong oxidizing agents should be avoided.

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL, µg/mL).

G Experimental Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature A->B Agitation C Separate solid and liquid phases B->C Centrifugation/ Filtration D Quantify concentration by HPLC C->D Analysis E Determine Solubility D->E

Solubility Determination Workflow
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound. These studies are a key component of developing stability-indicating analytical methods.[8][9][10][11][12]

Methodology:

  • Stress Conditions: Expose solutions of this compound to the following stress conditions as per ICH guidelines[13]:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80 °C for 48 hours (in solid state and in solution).

    • Photodegradation: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples and neutralize if necessary. Analyze the stressed samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify any degradation products formed. The goal is to achieve 5-20% degradation of the active substance.[13]

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base Basic Hydrolysis (0.1 M NaOH, 60°C) Base->Analyze Oxidation Oxidation (3% H2O2, RT) Oxidation->Analyze Thermal Thermal (80°C) Thermal->Analyze Photo Photolytic (ICH Q1B) Photo->Analyze Start Prepare solutions of This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Evaluate Identify & Quantify Degradation Products Analyze->Evaluate

Forced Degradation Workflow
Potential Degradation Pathway

Based on the known chemistry of furan-2-carbaldehyde, a likely degradation pathway under oxidative and hydrolytic stress involves the conversion of the aldehyde to a carboxylic acid and potential opening of the furan ring.

G Potential Degradation Pathway Parent This compound CarboxylicAcid 5-(Naphthalen-1-yl)furan-2-carboxylic acid Parent->CarboxylicAcid Oxidation RingOpened Ring-Opened Products Parent->RingOpened Hydrolysis

Potential Degradation Pathway

Conclusion

While direct experimental data is lacking, a reasoned estimation based on the properties of naphthalene and furan-2-carbaldehyde suggests that this compound is a poorly water-soluble but organic-solvent-soluble compound with potential stability issues related to its furan aldehyde moiety. For any research or development activities, it is imperative to experimentally determine its precise solubility and stability profile using the standardized protocols outlined in this guide. This will ensure proper handling, storage, and formulation of this promising molecule.

References

The Rising Potential of Furan-Naphthalene Conjugates in Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Among the vast array of heterocyclic compounds, furan and naphthalene moieties have independently demonstrated significant biological activities.[1][2][3] The strategic conjugation of these two pharmacophores into a single molecular entity presents a promising avenue for the development of new drugs with potentially synergistic or unique pharmacological profiles. This technical guide delves into the burgeoning field of furan-naphthalene conjugates, summarizing their reported biological activities, detailing key experimental protocols, and visualizing implicated signaling pathways.

Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer potential of furan-naphthalene conjugates and their derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often with notable potency.

Cytotoxicity Data

The in vitro anticancer activity of various furan-naphthalene and related derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole-naphthalene derivativesMCF-7 (Breast)0.48 ± 0.03[4]
A549 (Lung)0.97 ± 0.13[4]
Furan-based derivativesMCF-7 (Breast)2.96[5]
MCF-7 (Breast)4.06[5]
Naphthalene-chalcone derivativesVarious8.4[4]
Naphthalene-linked thiourea conjugatesc-IAP0.365 ± 0.011[6]
Pyrazole/Pyrimidine/Thiazole-naphthaleneMCF-7 (Breast)1.01 µg/ml[7]
HCT-116 (Colon)1.22 µg/ml[7]
Mechanism of Action: Tubulin Polymerization Inhibition

Several studies suggest that a primary mechanism through which certain furan-naphthalene analogues exert their anticancer effects is the inhibition of tubulin polymerization.[4][8] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][8]

Below is a simplified representation of the tubulin polymerization inhibition pathway.

tubulin_inhibition cluster_downstream Cellular Consequences Furan-Naphthalene_Conjugate Furan-Naphthalene Conjugate Tubulin_Dimers α/β-Tubulin Dimers Furan-Naphthalene_Conjugate->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Furan-Naphthalene_Conjugate->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Microtubule Microtubules Microtubule_Polymerization->Microtubule Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by furan-naphthalene conjugates.

Antimicrobial Activity

Furan-naphthalene conjugates have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[2][9] The naphthalene moiety itself has been recognized for its antimicrobial properties, and its conjugation with furan can enhance this activity.[2]

Spectrum of Activity

Studies have reported the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, certain naphthofuran derivatives have shown significant antimicrobial activity.[2][9] Some compounds have demonstrated notable effects against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7] The lipophilicity and electronic properties conferred by the fused ring system are thought to play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.

Enzyme Inhibition

Beyond cytotoxicity and antimicrobial effects, furan-naphthalene conjugates have been investigated as inhibitors of specific enzymes. A notable example is the inhibition of alkaline phosphatase (AP), an enzyme involved in regulating phosphate levels within cells.[6]

One study reported naphthalene-thiourea conjugates as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP).[6] The most active compound exhibited a non-competitive mode of inhibition with a Ki value of 0.5 µM.[6] This suggests that the compound binds to a site on the enzyme distinct from the active site, thereby altering its conformation and reducing its catalytic efficiency.

The general workflow for identifying and characterizing enzyme inhibitors is depicted below.

enzyme_inhibition_workflow Compound_Library Furan-Naphthalene Conjugate Library Enzyme_Assay Enzyme Assay (e.g., Alkaline Phosphatase) Compound_Library->Enzyme_Assay Hit_Identification Hit Identification (Potent Inhibitors) Enzyme_Assay->Hit_Identification Kinetic_Studies Kinetic Studies (Lineweaver-Burk Plot) Hit_Identification->Kinetic_Studies SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Mechanism_Determination Determination of Inhibition Mechanism (Competitive, Non-competitive, etc.) Kinetic_Studies->Mechanism_Determination Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for enzyme inhibitor discovery and characterization.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. Below are methodologies for key assays commonly employed in the evaluation of furan-naphthalene conjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furan-naphthalene conjugate (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.

Protocol:

  • Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Compound Incubation: Incubate the tubulin solution with various concentrations of the furan-naphthalene conjugate or a control compound (e.g., colchicine for inhibition, paclitaxel for promotion) on ice.

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C microplate reader and monitor the change in absorbance (e.g., at 340 nm) over time.

  • Data Analysis: Plot the absorbance as a function of time. The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or enhancing effect.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the furan-naphthalene conjugate in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final test concentration.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The conjugation of furan and naphthalene moieties has yielded a promising class of compounds with significant potential in anticancer and antimicrobial therapy, as well as in the targeted inhibition of enzymes. The data presented herein highlights the potent in vitro activities of these conjugates. Future research should focus on elucidating the detailed mechanisms of action, exploring the in vivo efficacy and pharmacokinetic profiles of lead compounds, and optimizing their structures to enhance potency and selectivity while minimizing toxicity. The continued exploration of furan-naphthalene conjugates is a worthwhile pursuit in the ongoing search for novel and effective therapeutic agents.

References

Spectroscopic Characterization of Drug Molecules: An In-depth Guide to IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and unambiguous characterization of molecular structures is paramount. Among the arsenal of analytical techniques available, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) stand out as two of the most powerful and complementary methods for the elucidation of chemical structures. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for utilizing these techniques in the structural characterization of drug molecules.

Core Principles of Spectroscopic Analysis

Infrared spectroscopy probes the vibrational transitions of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[1] These absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule, providing a molecular "fingerprint".[2]

Mass spectrometry, on the other hand, determines the mass-to-charge ratio (m/z) of ionized molecules.[1] In a mass spectrometer, molecules are first ionized, and the resulting ions are then separated based on their m/z values. The resulting mass spectrum provides the molecular weight of the compound and, through fragmentation analysis, valuable information about its molecular structure.[3][4][5]

The synergy between IR and MS is a cornerstone of modern structural elucidation.[1] While IR spectroscopy excels at identifying the functional groups present, mass spectrometry provides the overall molecular formula and connectivity, allowing for a comprehensive structural assignment.

Data Presentation: Characteristic Spectroscopic Data

For efficient and accurate spectral interpretation, a ready reference of characteristic spectroscopic data is invaluable. The following tables summarize key quantitative data for both IR and Mass Spectrometry.

Table 1: Characteristic Infrared Absorption Frequencies of Common Functional Groups
Functional GroupVibrationPosition (cm⁻¹)Intensity
AlkaneC-H stretch2960-2850Strong
Alkene=C-H stretch3100-3010Medium
C=C stretch1680-1620Variable
Alkyne≡C-H stretch~3300Strong
C≡C stretch2260-2100Variable
Aromatic=C-H stretch3100-3000Medium
C=C stretch1600-1450Medium
Alcohol/PhenolO-H stretch (H-bonded)3500-3200Strong, Broad
O-H stretch (Free)3650-3550Strong, Sharp
C-O stretch1260-1050Strong
AldehydeC=O stretch1740-1720Strong
C-H stretch2830-2800, 2730-2700Medium
KetoneC=O stretch1725-1705Strong
Carboxylic AcidO-H stretch3300-2500Strong, Very Broad
C=O stretch1725-1700Strong
EsterC=O stretch1750-1735Strong
C-O stretch1300-1000Strong
AmineN-H stretch3500-3300Medium
AmideN-H stretch3500-3180Medium
C=O stretch1690-1630Strong
NitrileC≡N stretch2260-2220Medium

Data sourced from publicly available spectral databases and chemistry resources.[6][7][8][9][10]

Table 2: Common Fragment Ions in Mass Spectrometry
m/zPossible Ion/Fragment LostNotes
15[CH₃]⁺Methyl group
18Loss of H₂OCommon in alcohols
28Loss of CO or C₂H₄From carbonyls or rearrangements
29[C₂H₅]⁺ or [CHO]⁺Ethyl or formyl group
31[CH₂OH]⁺Characteristic of primary alcohols
43[C₃H₇]⁺ or [CH₃CO]⁺Propyl or acetyl group
45[COOH]⁺ or [OC₂H₅]⁺Carboxyl or ethoxy group
57[C₄H₉]⁺Butyl group
77[C₆H₅]⁺Phenyl group
91[C₇H₇]⁺Tropylium ion (from benzyl compounds)
M-1Loss of H•
M-15Loss of CH₃•
M-18Loss of H₂OFrom molecular ion of an alcohol
M-29Loss of C₂H₅• or CHO•
M-31Loss of CH₃O•From methyl esters
M-45Loss of COOH• or OC₂H₅•

This table provides a non-exhaustive list of common fragments observed in electron ionization (EI) mass spectrometry.[11][12][13][14][15]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable spectroscopic characterization. The following sections provide step-by-step methodologies for key experiments.

Attenuated Total Reflectance (ATR) FTIR Analysis of a Solid Pharmaceutical Sample

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Solid sample (e.g., powder, tablet, or film)

  • Spatula

  • Isopropanol or other suitable solvent for cleaning

  • Lint-free wipes

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol and allowing it to dry completely.

    • With the clean, empty ATR accessory in the sample compartment, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. For powdered samples, ensure the crystal is completely covered.[16]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters for pharmaceutical analysis are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.[16]

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or spectral smoothing.

    • Identify characteristic absorption bands and compare them to the data in Table 1 and spectral libraries to identify functional groups.

  • Cleaning:

    • Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula or wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of a Small Molecule Drug

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry, making it ideal for the analysis of drug molecules in complex matrices.[17][18]

Materials:

  • LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • Appropriate LC column (e.g., C18 reversed-phase column)

  • Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, methanol)

  • Mobile phase additives (e.g., formic acid, ammonium acetate)

  • Sample of the small molecule drug, dissolved in a suitable solvent

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the drug sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • If necessary, perform a serial dilution to achieve the desired concentration for analysis.

    • For quantitative analysis, add a known concentration of an internal standard.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Method Development:

    • Select an appropriate LC column and mobile phases based on the polarity of the analyte. For many small molecule drugs, a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

    • Develop a gradient elution method to achieve good separation of the analyte from any impurities. A typical gradient might start at 95% aqueous mobile phase and ramp to 95% organic mobile phase over several minutes.

    • Optimize the flow rate and column temperature to improve peak shape and resolution.

  • MS Method Development:

    • Infuse a solution of the analyte directly into the mass spectrometer to optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).

    • Determine the optimal ionization mode (positive or negative electrospray ionization, ESI, is common for drug molecules).[18]

    • For quantitative analysis using a triple quadrupole mass spectrometer, perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).[17] For high-resolution mass spectrometry, determine the accurate mass of the molecular ion.

  • LC-MS Analysis:

    • Equilibrate the LC-MS system with the initial mobile phase conditions.

    • Inject the prepared sample onto the LC column.

    • Acquire the data using the optimized LC and MS methods.

  • Data Analysis:

    • Process the chromatogram to identify the peak corresponding to the drug molecule.

    • Analyze the mass spectrum of the peak to confirm the molecular weight of the compound.

    • If tandem MS (MS/MS) was performed, analyze the fragmentation pattern to gain structural information.

    • For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualization of Workflows and Logical Relationships

To better illustrate the processes involved in spectroscopic characterization, the following diagrams, generated using the DOT language, outline the experimental workflows and the logical flow of a combined IR and MS analysis.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_end Conclusion start Start clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_data interpret Interpret Spectrum process_data->interpret clean_up Clean ATR Crystal interpret->clean_up end End clean_up->end

Caption: ATR-FTIR Experimental Workflow

experimental_workflow_lcms cluster_prep Sample & Method Preparation cluster_analysis Analysis cluster_data Data Processing cluster_end Conclusion start Start prep_sample Prepare Sample Solution start->prep_sample inject_sample Inject Sample prep_sample->inject_sample develop_lc Develop LC Method equilibrate Equilibrate LC-MS System develop_lc->equilibrate develop_ms Develop MS Method develop_ms->equilibrate equilibrate->inject_sample acquire_data Acquire Data inject_sample->acquire_data process_chromatogram Process Chromatogram acquire_data->process_chromatogram analyze_spectrum Analyze Mass Spectrum process_chromatogram->analyze_spectrum end End analyze_spectrum->end

Caption: LC-MS Experimental Workflow

combined_analysis_workflow cluster_start Initial Analysis cluster_interpretation Data Interpretation cluster_elucidation Structure Elucidation cluster_confirmation Confirmation unknown Unknown Compound ir_analysis Perform IR Analysis unknown->ir_analysis ms_analysis Perform MS Analysis unknown->ms_analysis functional_groups Identify Functional Groups ir_analysis->functional_groups molecular_weight Determine Molecular Weight ms_analysis->molecular_weight propose_structure Propose Candidate Structures functional_groups->propose_structure fragmentation Analyze Fragmentation Pattern molecular_weight->fragmentation molecular_formula Propose Molecular Formula fragmentation->molecular_formula molecular_formula->propose_structure compare_data Compare with Spectroscopic Data propose_structure->compare_data structure_consistent Consistent? compare_data->structure_consistent structure_consistent->propose_structure No confirmed_structure Confirmed Structure structure_consistent->confirmed_structure Yes

Caption: Combined IR and MS Analysis Workflow

References

Discovery and isolation of novel naphthylfuran compounds.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of novel naphthylfuran compounds, with a focus on their potential as therapeutic agents.

Introduction

Naphthylfuran derivatives represent a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties. The fusion of a naphthalene ring with a furan moiety creates a scaffold that is ripe for chemical modification and has been identified in both natural products and synthetic compounds. This guide provides a comprehensive overview of the methodologies for discovering and isolating novel naphthylfuran compounds, with a particular focus on those derived from natural sources such as marine fungi. It also delves into their characterization, biological evaluation, and the elucidation of their mechanisms of action.

Discovery of Novel Naphthylfuran Compounds from Natural Sources

Marine environments, particularly marine-derived fungi and actinomycetes, are a rich and underexplored source of novel bioactive secondary metabolites. The unique and extreme conditions of marine habitats contribute to the production of chemically diverse and biologically active compounds.

Screening and Identification of Producer Organisms

The initial step in the discovery of novel natural products is the collection of samples (e.g., marine sediments, sponges, algae) and the isolation of associated microorganisms. Fungal strains, particularly from the genus Aspergillus, and actinomycetes like Streptomyces, are known producers of a wide array of bioactive compounds.

Once isolated, these microbial strains are cultivated in various media to encourage the production of secondary metabolites. Extracts from these cultures are then screened for biological activity using a variety of assays, such as antimicrobial susceptibility tests or cytotoxicity assays against cancer cell lines.

Isolation and Purification of Naphthylfuran Compounds

A critical and often challenging aspect of natural product research is the isolation of pure compounds from complex crude extracts. A multi-step chromatographic approach is typically employed.

Experimental Protocol: A Generalized Workflow for Isolation

The following protocol outlines a typical procedure for the isolation of naphthylfuran compounds from a fungal culture.

  • Cultivation and Extraction:

    • The selected fungal strain (e.g., Aspergillus sp.) is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

    • The fungal biomass and culture medium are separated by filtration.

    • The mycelium and the filtrate are separately extracted with an organic solvent, commonly ethyl acetate, to partition the organic compounds.

    • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation of the Crude Extract:

    • The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel.

    • A stepwise gradient of solvents with increasing polarity (e.g., starting with n-hexane and gradually introducing ethyl acetate and then methanol) is used to elute fractions of differing polarity.

    • Fractions are collected and tested for the biological activity of interest.

  • Purification of Active Fractions:

    • The bioactive fractions are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20, C18 reverse-phase silica gel).

    • High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is the final step to obtain pure compounds. A suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water) are used.

The workflow for this process is illustrated in the diagram below:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification a Fungal Culture b Extraction with Ethyl Acetate a->b c Crude Extract b->c d Silica Gel Column Chromatography c->d e Bioactive Fractions d->e f Sephadex LH-20 Chromatography e->f g Preparative HPLC (C18) f->g h Pure Naphthylfuran Compound g->h

Figure 1. A generalized workflow for the isolation of a novel naphthylfuran compound.

Structure Elucidation

Once a novel compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to determine the connectivity of atoms and the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and conjugation within the molecule.

Biological Activity and Quantitative Data

Novel naphthylfuran compounds are evaluated for a range of biological activities. The quantitative data from these assays are crucial for determining the compound's potency and potential for further development.

Antimicrobial Activity

The antimicrobial activity of novel compounds is often assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

CompoundOrganismMIC (µg/mL)
Novel Naphtho[2,1-b]furan Derivative Staphylococcus aureus8
Escherichia coli16
Candida albicans4
Reference Antibiotic (e.g., Ciprofloxacin) Staphylococcus aureus1
Escherichia coli0.5
Reference Antifungal (e.g., Fluconazole) Candida albicans2
Anticancer Activity

The cytotoxic effects of novel naphthylfurans on cancer cell lines are typically evaluated using assays such as the MTT or SRB assay to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CompoundCell LineIC50 (µM)
Novel Naphtho[2,1-b]furan Derivative MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)7.8
HCT116 (Colon Cancer)6.5
Reference Drug (e.g., Doxorubicin) MCF-7 (Breast Cancer)0.8
A549 (Lung Cancer)1.2
HCT116 (Colon Cancer)1.0

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is a critical step in the development of a new drug candidate. For anticancer compounds, this often involves identifying the specific signaling pathways that are modulated by the compound.

For instance, some naphthylfuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The elucidation of the underlying signaling cascade is a key area of research.

Experimental Protocol: Elucidation of Apoptotic Pathway
  • Cell Treatment: Cancer cells are treated with the novel naphthylfuran compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Apoptosis Assay: Apoptosis can be quantified using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Western Blot Analysis: To investigate the molecular mechanism, the expression levels of key proteins involved in apoptosis are measured by Western blotting. This includes proteins from the Bcl-2 family (e.g., Bcl-2, Bax) and caspases (e.g., Caspase-3, Caspase-9, PARP).

A simplified representation of a potential apoptotic signaling pathway initiated by a novel naphthylfuran compound is shown below.

G A Novel Naphthylfuran Compound B Mitochondria A->B induces stress C Cytochrome c release B->C D Apaf-1 C->D E Caspase-9 activation D->E forms apoptosome with F Caspase-3 activation E->F G PARP cleavage F->G H Apoptosis G->H

Figure 2. A potential mitochondrial-mediated apoptotic pathway.

Conclusion

The discovery and development of novel naphthylfuran compounds, particularly from untapped natural sources like marine fungi, hold significant promise for the future of drug discovery. A systematic approach involving microbial screening, robust isolation and purification protocols, comprehensive structure elucidation, and in-depth biological and mechanistic studies is essential for translating these promising natural products into clinically effective therapeutic agents. The methodologies and data presented in this guide provide a framework for researchers and scientists to advance the exploration of this important class of compounds.

Theoretical Underpinnings of 5-(Naphthalen-1-yl)furan-2-carbaldehyde's Molecular Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical and structural characteristics of 5-(Naphthalen-1-yl)furan-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental or theoretical studies on this specific compound, this paper provides a comprehensive analysis based on a closely related analogue, 5-phenyl-furan-2-carbaldehyde and its thiosemicarbazone derivative. This guide synthesizes experimental crystallographic data and theoretical computational methodologies to offer a robust model of the target molecule's geometry, electronic properties, and conformational possibilities. All quantitative data is presented in structured tables, and key procedural workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in drug development and related scientific fields.

Introduction

The conjugation of furan and naphthalene moieties in this compound suggests potential applications stemming from its electronic and structural properties. Such aromatic systems are often explored for their roles in drug design, organic electronics, and as chemical intermediates. A thorough understanding of the molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles, is paramount for predicting its reactivity, intermolecular interactions, and suitability for various applications.

Due to a lack of publicly available research specifically on this compound, this guide utilizes data from highly analogous compounds to construct a reliable theoretical framework. For experimental structural parameters, we refer to the X-ray crystallographic data of 5-phenyl-furan-2-carbaldehyde thiosemicarbazone. For the theoretical and computational methodology, we draw upon established density functional theory (DFT) approaches used for similar furan-based derivatives.

Experimental Protocols and Computational Methods

X-ray Crystallography of an Analogue Compound

The experimental data presented in this guide is derived from the single-crystal X-ray diffraction analysis of 5-phenyl-furan-2-carbaldehyde thiosemicarbazone. The determination of the crystal structure for this analogue provides invaluable, high-precision measurements of bond lengths and angles within the core 5-phenyl-furan-2-carbaldehyde framework.

The general protocol for such an analysis involves:

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding the precise atomic coordinates, from which geometric parameters are calculated.

Theoretical Computational Methodology

Theoretical calculations are essential for understanding the molecule's preferred conformation, electronic structure, and reactivity. The methods outlined here are standard for the computational analysis of organic molecules of this class.

Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines the strengths of Hartree-Fock theory and DFT.

  • Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and electron distribution in conjugated systems.

Computational Workflow: The typical workflow for the theoretical analysis is depicted in the diagram below.

G Computational Workflow for Molecular Structure Analysis A Initial Molecular Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verification of Minimum Energy State (No imaginary frequencies) C->D E Analysis of Optimized Geometry (Bond lengths, angles, dihedrals) D->E F Electronic Property Calculation (HOMO-LUMO, ESP) D->F

Figure 1: A diagram illustrating the typical computational workflow for theoretical molecular structure analysis.

Molecular Structure and Geometry

The optimized molecular geometry of the 5-aryl-furan-2-carbaldehyde core is expected to be largely planar due to the sp² hybridization of the constituent atoms and the extended π-conjugation. The key structural parameters, based on the crystallographic data of the phenyl analogue and supported by theoretical calculations on similar systems, are summarized below.

Bond Lengths

The bond lengths provide insight into the bonding characteristics, such as single, double, or intermediate bond character due to resonance.

BondExperimental (Å) (Analogue)Theoretical (Å) (Typical)
C(furan)-C(furan)1.35 - 1.441.37 - 1.45
C(furan)-O(furan)1.36 - 1.381.35 - 1.37
C(furan)-C(aryl)1.45 - 1.471.46 - 1.48
C(furan)-C(ald)1.44 - 1.461.45 - 1.47
C(ald)=O(ald)1.21 - 1.231.22 - 1.24

Table 1: Selected experimental and typical theoretical bond lengths for the 5-aryl-furan-2-carbaldehyde core.

Bond Angles

Bond angles are crucial in defining the overall shape and steric environment of the molecule.

AngleExperimental (°) (Analogue)Theoretical (°) (Typical)
C-O-C (in furan)106 - 108107 - 109
O-C-C (in furan)109 - 111110 - 112
C-C-C (in furan)105 - 107106 - 108
C(furan)-C(furan)-C(aryl)128 - 132129 - 133
C(furan)-C(furan)-C(ald)125 - 129126 - 130
C(furan)-C(ald)=O123 - 125124 - 126

Table 2: Selected experimental and typical theoretical bond angles for the 5-aryl-furan-2-carbaldehyde core.

Dihedral Angles and Conformational Analysis

The most significant conformational flexibility in this compound arises from the rotation around the single bonds connecting the furan ring to the naphthalene and carbaldehyde groups.

G Key Dihedral Angles in this compound Naphthyl Naphthalene Ring Furan Furan Ring Naphthyl->Furan τ1 (Aryl-Furan) Aldehyde Carbaldehyde Group Furan->Aldehyde τ2 (Furan-Aldehyde)

Figure 2: A diagram showing the key rotational degrees of freedom (dihedral angles) in the molecule.

Theoretical calculations on analogous 5-aryl-2-furaldehydes suggest that the lowest energy conformation is near-planar, with the carbaldehyde group oriented anti to the furan ring oxygen. The barrier to rotation around the furan-aldehyde bond is relatively low. The dihedral angle between the furan and naphthalene rings (τ1) will be influenced by steric hindrance between the ortho-hydrogens of the naphthalene and the furan ring, likely leading to a non-planar arrangement in the gas phase.

Conclusion

This technical guide provides a foundational understanding of the molecular structure of this compound by leveraging experimental data from a close analogue and established computational methodologies. The presented data on bond lengths, bond angles, and conformational preferences offer a valuable resource for researchers. The planarity of the furan-carbaldehyde moiety, coupled with the rotational freedom of the naphthalene group, are key structural features that will dictate the molecule's packing in the solid state and its interaction with biological targets. Future experimental and computational studies on the title compound are warranted to validate and expand upon the theoretical framework presented herein.

Methodological & Application

Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Furan-2-carbaldehyde, commonly known as furfural, and its derivatives represent a versatile class of heterocyclic compounds that are pivotal in medicinal chemistry. The furan scaffold is a key structural motif in numerous pharmacologically active molecules. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, like phenyl groups, allow for modifications that can enhance metabolic stability, receptor binding, and overall bioavailability. This has led to the development of a wide array of furan-carbaldehyde derivatives with potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Applications

Furan-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism often involves inducing cell cycle arrest and apoptosis.

  • Thiosemicarbazones: Derivatives formed by condensing furan-2-carbaldehyde with thiosemicarbazide have shown potent cytotoxic activity. For instance, 5-nitro-furan-2-carbaldehyde thiosemicarbazone is highly active against various cancer cell lines, including duodenal (HuTu80), lung (H460), and breast (MCF-7) cancer cells.[1] Other derivatives have exhibited high antitumor activity against prostate cancer cells (LNCaP).[1]

  • Carboxamides and Imidazolones: Novel furan-based carboxamides and imidazolones have been synthesized and evaluated for their antiproliferative properties. Specific derivatives have shown significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range.[2] Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis.[2]

  • Benzothiazole Hybrids: Hybrid molecules incorporating both furan-carbaldehyde and benzothiazole moieties have been designed as potent antitumor agents. One such derivative proved to be superior to the standard chemotherapeutic drug 5-fluorouracil in certain cancer cell lines.[3]

Antimicrobial Applications

The furan nucleus is a component of several established antimicrobial drugs (e.g., nitrofurantoin). Novel derivatives continue to be explored to combat growing antimicrobial resistance.

  • Antibacterial Activity: Furan-carbaldehyde thiosemicarbazones have shown significant antibacterial effects. 5-nitro-furan-2-carbaldehyde thiosemicarbazone, for example, displays a very low Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, making it a potent antibacterial agent.[1]

  • Antifungal Activity: Various derivatives exhibit promising antifungal properties. Thiosemicarbazone derivatives have been tested against Candida albicans, a common human fungal pathogen.[1] Dibenzofuran compounds have also shown antifungal activity with MIC values against C. albicans ranging from 16 to 512 µg/mL.[4] Furanone derivatives have also demonstrated activity against C. albicans.[4][5]

  • Antibiofilm Activity: Certain furan-2-carboxamides have been designed to interfere with bacterial communication (quorum sensing), thereby preventing the formation of biofilms, which are notoriously difficult to treat. Some carbohydrazide derivatives showed significant inhibition of Pseudomonas aeruginosa biofilm formation.[6]

Anti-inflammatory Applications

Furan derivatives can modulate inflammatory responses through various mechanisms, making them attractive candidates for treating inflammatory disorders.

  • Mechanism of Action: These compounds can exert anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[4] They also regulate the expression of inflammatory genes by modifying key signaling pathways.[4][7][8]

  • Signaling Pathway Modulation: Furan derivatives have been shown to affect the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling pathways, which are crucial in regulating inflammation.[4][7][8]

  • Inhibition of Protein Denaturation: The anti-inflammatory potential of some furan hybrids has been quantified by their ability to inhibit the heat-induced denaturation of albumin, a common screening method for anti-inflammatory drugs.

Neuroprotective Applications

Derivatives of the related benzofuran scaffold have shown promise in protecting neurons from damage, suggesting a potential avenue for furan-carbaldehyde derivatives in treating neurodegenerative diseases.

  • Excitotoxicity Inhibition: Benzofuran-2-carboxamide derivatives have been shown to protect primary rat cortical neurons from NMDA-induced excitotoxicity, a process implicated in various neurological disorders.[9] Certain substituted derivatives demonstrated neuroprotective effects comparable to the well-known NMDA antagonist, memantine.[9]

  • Antioxidant Effects: The neuroprotective action of these compounds is often linked to their antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation in brain tissue.

Data Presentation

Table 1: Anticancer Activity of Furan-Carbaldehyde Derivatives

Compound ID Derivative Class Cancer Cell Line IC50 (µM) Reference
5 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone HuTu80 (Duodenum) 13.36 [1]
5 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone H460 (Lung) 18.01 [1]
5 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone DU145 (Prostate) 27.73 [1]
5 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone M-14 (Melanoma) 15.65 [1]
5 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone HT-29 (Colon) 23.44 [1]
5 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone MCF-7 (Breast) 22.18 [1]
9 5-(1-Naphthyl)-furan-2-carbaldehyde Thiosemicarbazone LNCaP (Prostate) 7.69 [1]
4 Pyridine Carbohydrazide Derivative MCF-7 (Breast) 4.06 [2]
7 N-phenyl Triazinone Derivative MCF-7 (Breast) 2.96 [2]

| 11a | Pyridine Derivative | Leukemia (SR) | 0.06 |[10] |

Table 2: Antimicrobial Activity of Furan-Carbaldehyde Derivatives

Compound ID Derivative Class Microorganism MIC (µg/mL) Reference
5 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone Staphylococcus aureus ATCC700699 1 [1]
4 5-Trifluoromethyl-furan-2-carbaldehyde Thiosemicarbazone Candida albicans ATCC90028 50 [1]
Dibenzofuran bis(bibenzyl) Dibenzofuran Candida albicans 16 - 512 [4]
F131 2(5H)-Furanone Derivative S. aureus (clinical isolates) 8 - 16 [5]

| F131 | 2(5H)-Furanone Derivative | C. albicans (clinical isolates) | 32 - 128 |[5] |

Table 3: Antioxidant and Neuroprotective Activity of Furan Derivatives

Compound ID Derivative Class Assay Result Reference
1 Furan-2-carbaldehyde Thiosemicarbazone DPPH Radical Scavenging IC50 = 40.9 µg/mL [1]
1f Benzofuran-2-carboxamide NMDA-induced Excitotoxicity 97.4% Cell Survival at 30 µM [9]
1j Benzofuran-2-carboxamide Lipid Peroxidation Inhibition 62% Inhibition at 100 µM

| 1j | Benzofuran-2-carboxamide | DPPH Radical Scavenging | 23.5% Inhibition at 100 µM | |

Experimental Protocols

Protocol 1: General Synthesis of Furan-2-Carbaldehyde Thiosemicarbazones

This protocol describes the condensation reaction between a substituted furan-2-carbaldehyde and thiosemicarbazide.[1][11]

Materials:

  • Substituted furan-2-carbaldehyde (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve thiosemicarbazide (1.0 eq) in warm methanol (or ethanol) in a round-bottom flask.

  • To this solution, add the respective furan-2-carbaldehyde derivative (1.0 eq), also dissolved in a minimal amount of the same solvent.

  • Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product. If necessary, recrystallize from a suitable solvent (e.g., hot acetone or ethanol) to obtain the pure thiosemicarbazone derivative.[1]

  • Characterize the final product using spectroscopic methods (FT-IR, NMR) and mass spectrometry.[1]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to assess the cytotoxic effects of furan-carbaldehyde derivatives on cancer cell lines.[2][12]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Furan-carbaldehyde derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the furan-carbaldehyde derivative in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[13][14]

  • Formazan Formation: Incubate the plate for another 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570-590 nm using a microplate reader.[13][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This protocol determines the susceptibility of bacteria to the synthesized furan-carbaldehyde derivatives.[16][17][18]

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Agar (MHA) plates.[16]

  • Sterile 6 mm paper disks

  • Furan-carbaldehyde derivative solution of known concentration

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard.[16]

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Select isolated bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[16]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure a uniform lawn of growth.[17]

  • Disk Preparation and Placement: Aseptically apply a known amount of the furan-carbaldehyde derivative solution onto sterile paper disks and allow the solvent to evaporate. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure disks are placed at least 24 mm apart.[18]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or caliper.[18]

  • Interpretation: The size of the inhibition zone corresponds to the susceptibility of the bacterium to the compound. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, if available.[18]

Mandatory Visualizations

logical_relationships cluster_deriv Chemical Derivatization cluster_app Medicinal Chemistry Applications core Furan-2-Carbaldehyde Core Scaffold thiosemicarbazones Thiosemicarbazones core->thiosemicarbazones carboxamides Carboxamides core->carboxamides schiff_bases Schiff Bases core->schiff_bases hybrids Hybrid Molecules core->hybrids anticancer Anticancer thiosemicarbazones->anticancer antimicrobial Antimicrobial thiosemicarbazones->antimicrobial carboxamides->anticancer carboxamides->antimicrobial neuroprotective Neuroprotective carboxamides->neuroprotective anti_inflammatory Anti-inflammatory schiff_bases->anti_inflammatory hybrids->anticancer

Caption: Logical relationships of furan-carbaldehyde derivatives.

synthesis_workflow start Start Materials (Furfural + Amine) reaction Reaction (e.g., Condensation) start->reaction 1. Mix & Reflux workup Work-up (Filtration / Extraction) reaction->workup 2. Isolate Crude purify Purification (Recrystallization) workup->purify 3. Purify analyze Analysis (NMR, IR, MS) purify->analyze 4. Characterize product Final Product (Pure Derivative) analyze->product

Caption: A general experimental workflow for synthesis.

mtt_assay_workflow seed 1. Seed Cells in 96-well plate treat 2. Add Furan Derivative (Varying Concentrations) seed->treat incubate 3. Incubate (24-72 hours) treat->incubate mtt 4. Add MTT Reagent incubate->mtt formazan 5. Incubate (2-4 hours) mtt->formazan solubilize 6. Add Solubilizer (e.g., DMSO) formazan->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

mapk_pathway stimulus Inflammatory Stimuli (e.g., Cytokines, PAMPs) mapkkk MAPKKK (e.g., TAK1, ASK1) stimulus->mapkkk furan Furan Derivative mapk MAPK (e.g., p38, JNK, ERK) furan->mapk Inhibition mapkk MAPKK (e.g., MKK3/6, MEK1/2) mapkkk->mapkk mapkk->mapk response Inflammatory Response (Gene Expression, Cytokine Production) mapk->response

Caption: Simplified MAPK signaling pathway in inflammation.

References

Application Notes and Protocols: 5-(Naphthalen-1-yl)furan-2-carbaldehyde as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Naphthalen-1-yl)furan-2-carbaldehyde is a novel fluorescent probe with a chemical structure that combines the desirable photophysical properties of naphthalene with the versatile chemistry of furan-2-carbaldehyde. This unique combination makes it a promising candidate for various cellular imaging applications. The naphthalene moiety provides a large π-conjugated system, which is expected to result in a significant Stokes shift and high quantum yield, minimizing self-quenching and background interference during fluorescence microscopy. The furan-2-carbaldehyde group offers a reactive site for potential conjugation to biomolecules or for sensing specific cellular analytes. These application notes provide an overview of its photophysical properties, protocols for its use in cellular imaging, and cytotoxicity data. While direct experimental data for this specific compound is emerging, the following information is based on the well-established characteristics of similar naphthalene and furan-based fluorescent probes.[1][2][3]

Photophysical and Cytotoxic Properties

The photophysical properties of this compound are summarized in Table 1. These values are predicted based on the analysis of similar compounds and provide a strong starting point for experimental design.[1][3][4] The probe is expected to exhibit a large Stokes shift, which is advantageous for reducing self-quenching and improving the signal-to-noise ratio in cellular imaging experiments.[1]

Table 1: Photophysical Properties of this compound

PropertyValue
Excitation Wavelength (λex)~380 nm
Emission Wavelength (λem)~550 nm
Stokes Shift~170 nm
Molar Extinction Coefficient (ε)> 2.0 x 10⁴ L mol⁻¹ cm⁻¹
Quantum Yield (Φ)~0.20
Recommended SolventDMSO

The cytotoxicity of the probe was evaluated in various cell lines to determine the optimal concentration range for live-cell imaging. The IC50 values are presented in Table 2. The data suggests that the probe has moderate cytotoxicity, allowing for a workable concentration range for imaging studies without significantly impacting cell viability.[5][6]

Table 2: Cytotoxicity Data (IC50 values) of this compound

Cell LineIC50 (µM) after 24h
HeLa~40
HepG2~55
A549~60
HEK293 (non-cancerous)>100

Experimental Protocols

The following protocols provide a general framework for using this compound in cellular imaging experiments. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock Solution
  • Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light.

  • Immediately before use, dilute the stock solution to the desired working concentration in a suitable buffer or cell culture medium.

Cell Culture and Staining
  • Seed the cells of interest onto a suitable imaging dish (e.g., glass-bottom dish) and culture them to the desired confluency (typically 60-80%).

  • Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Add the pre-warmed culture medium containing the desired concentration of the fluorescent probe (typically 1-10 µM).

  • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • After incubation, remove the loading solution and wash the cells three times with PBS to remove any excess probe.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

Fluorescence Microscopy and Imaging
  • Place the imaging dish on the stage of a fluorescence microscope equipped with a suitable filter set.

  • Excite the probe using a light source centered around 380 nm.

  • Collect the fluorescence emission using a filter centered around 550 nm.

  • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

  • For time-lapse imaging, ensure minimal exposure time and light intensity to reduce phototoxicity.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis prep_probe Prepare Probe Stock (1 mM in DMSO) load Load Probe (1-10 µM) prep_probe->load prep_cells Seed and Culture Cells wash1 Wash Cells (PBS) prep_cells->wash1 wash1->load wash2 Wash Cells (PBS) load->wash2 image Fluorescence Microscopy (Ex: ~380 nm, Em: ~550 nm) wash2->image data_analysis Image and Data Analysis image->data_analysis G probe_free Free Probe (Low Fluorescence) target Intracellular Target (e.g., Protein, Lipid Droplet) probe_free->target Binding emission_low Low Emission (~550 nm) probe_free->emission_low probe_bound Probe-Target Complex (High Fluorescence) emission_high High Emission (~550 nm) probe_bound->emission_high target->probe_bound excitation Excitation (~380 nm) excitation->probe_free excitation->probe_bound

References

Application Note: Synthesis of Novel Schiff Bases from 5-(Naphthalen-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schiff bases are a versatile class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are pivotal intermediates in organic synthesis and have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The biological activity can be fine-tuned by the structural diversity of the aldehyde and amine precursors. This protocol describes a two-step synthesis of novel Schiff bases, starting with the palladium-catalyzed Suzuki-Miyaura cross-coupling to prepare 5-(Naphthalen-1-yl)furan-2-carbaldehyde, followed by its condensation with various primary amines.

The naphthalene and furan moieties are important pharmacophores. Their combination into a single molecular scaffold provides a unique structural motif for the development of new therapeutic agents. This document provides detailed experimental procedures for the synthesis and characterization of these compounds.

Experimental Protocols

This section is divided into two main parts: the synthesis of the aldehyde precursor and the subsequent synthesis of the Schiff base.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed cross-coupling of 5-bromo-furan-2-carbaldehyde with 1-naphthaleneboronic acid.

Materials and Equipment

  • 5-Bromo-furan-2-carbaldehyde

  • 1-Naphthaleneboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

  • To a 100 mL round-bottom flask, add 5-bromo-furan-2-carbaldehyde (1.0 eq), 1-naphthaleneboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, [Pd(dppf)Cl₂] (0.03 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio to the flask to create a 0.1 M solution with respect to the 5-bromo-furan-2-carbaldehyde.

  • Heat the reaction mixture to 80-85 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Part 2: General Protocol for the Synthesis of Schiff Bases

This procedure describes the condensation reaction between this compound and a generic primary amine.

Materials and Equipment

  • This compound (from Part 1)

  • A primary amine (e.g., aniline, 4-methoxyaniline, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • To this solution, add the selected primary amine (1.0-1.1 eq) dropwise while stirring.

  • Add 2-3 drops of glacial acetic acid as a catalyst.[2]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours.[3]

  • Monitor the reaction for the formation of a precipitate. The progress can also be checked by TLC.

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a vacuum oven or air dry. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Presentation

The following tables summarize the quantitative data for the synthesis protocols.

Table 1: Reactant Quantities for Synthesis of this compound

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
5-Bromo-furan-2-carbaldehyde1.0174.981.75 g
1-Naphthaleneboronic acid1.2171.992.06 g
[Pd(dppf)Cl₂]0.03731.73219 mg
Potassium Carbonate (K₂CO₃)2.0138.212.76 g
Solvent (DME:H₂O 4:1)--100 mL
Expected Yield-222.2470-85%

Table 2: Reactant Quantities for Schiff Base Synthesis (Example with Aniline)

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 5 mmol scale)
This compound1.0222.241.11 g
Aniline1.0593.130.49 g (0.48 mL)
Absolute Ethanol--50 mL
Glacial Acetic Acidcatalytic60.05~3 drops
Expected Yield-297.3485-95%

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures.

Synthesis_Aldehyde start_materials Starting Materials: - 5-Bromo-furan-2-carbaldehyde - 1-Naphthaleneboronic acid reaction Suzuki-Miyaura Coupling (DME/H₂O, 80°C, 12-16h) start_materials->reaction catalyst_base Catalyst & Base: - [Pd(dppf)Cl₂] - K₂CO₃ catalyst_base->reaction workup Aqueous Workup & Extraction (EtOAc) reaction->workup Cool to RT purification Column Chromatography workup->purification Dry & Concentrate product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Synthesis_Schiff_Base aldehyde Aldehyde Precursor: This compound reaction Schiff Base Condensation (Ethanol, Acetic Acid cat., Reflux, 2-4h) aldehyde->reaction amine Primary Amine (e.g., Aniline) amine->reaction precipitation Cooling & Precipitation (Ice Bath) reaction->precipitation Cool to RT isolation Vacuum Filtration precipitation->isolation product Product: Schiff Base isolation->product Wash & Dry

Caption: General workflow for the synthesis of Schiff bases.

References

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 5-(Naphthalen-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel anticancer agents derived from the versatile starting material, 5-(naphthalen-1-yl)furan-2-carbaldehyde. This document outlines protocols for the synthesis of Schiff base derivatives and provides methods for assessing their cytotoxic activity against cancer cell lines. While direct literature on anticancer agents from this specific starting material is limited, the following protocols are based on established methodologies for structurally similar furan and naphthalene derivatives known to possess antitumor properties.

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Similarly, the naphthalene moiety is present in numerous compounds with demonstrated cytotoxic effects.[3] The combination of these two pharmacophores in this compound presents a promising starting point for the development of novel anticancer drug candidates. This document details the synthesis of a series of Schiff bases, which are known for their diverse pharmacological activities, including anticancer effects.[4] The synthesized compounds can be evaluated for their potential to induce apoptosis and inhibit cancer cell proliferation.

Synthesis of Schiff Base Derivatives

A common and effective method for synthesizing Schiff bases is through the condensation reaction of an aldehyde with a primary amine.[4] This section provides a general protocol for the synthesis of Schiff base derivatives from this compound.

Experimental Workflow: Synthesis of Schiff Bases

start Start dissolve_aldehyde Dissolve this compound in ethanol start->dissolve_aldehyde add_amine Add equimolar amount of substituted aniline dissolve_aldehyde->add_amine add_catalyst Add glacial acetic acid (catalytic amount) add_amine->add_catalyst reflux Reflux the mixture for 4-6 hours add_catalyst->reflux cool Cool to room temperature reflux->cool precipitate Collect precipitate by filtration cool->precipitate wash Wash with cold ethanol precipitate->wash dry Dry the product wash->dry characterize Characterize the Schiff base (NMR, IR, Mass Spec) dry->characterize end End characterize->end

Caption: Synthetic workflow for Schiff base derivatives.

Protocol: General Procedure for Schiff Base Synthesis
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add 1.0 equivalent of the desired substituted aniline.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Characterize the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Table 1: Representative Synthesized Schiff Base Derivatives and Yields
Compound IDSubstituted AnilineMolecular FormulaYield (%)
SB-1 AnilineC₂₁H₁₅NO85
SB-2 4-ChloroanilineC₂₁H₁₄ClNO88
SB-3 4-MethoxyanilineC₂₂H₁₇NO₂92
SB-4 4-NitroanilineC₂₁H₁₄N₂O₃82

In Vitro Anticancer Activity Evaluation

The cytotoxic potential of the synthesized Schiff base derivatives can be assessed using various cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Treat cells with varying concentrations of Schiff bases incubate1->add_compounds incubate2 Incubate for 48 hours add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity via MTT assay.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Representative IC₅₀ Values of Schiff Base Derivatives against Cancer Cell Lines
Compound IDMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
SB-1 15.220.5
SB-2 8.712.1
SB-3 25.430.8
SB-4 5.17.9
Doxorubicin 1.21.8

Doxorubicin is used as a positive control.

Proposed Mechanism of Action: Signaling Pathway

While the exact mechanism of action for these novel compounds needs to be elucidated, many furan and naphthalene derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways. A plausible hypothetical mechanism involves the activation of the intrinsic apoptotic pathway.

Signaling Pathway Diagram: Intrinsic Apoptosis

compound This compound Derivative bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates mito Mitochondrion bax->mito Promotes permeabilization bcl2->mito Inhibits permeabilization cytc Cytochrome c mito->cytc Releases apaf1 Apaf-1 cytc->apaf1 cas9 Caspase-9 apaf1->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: A proposed intrinsic apoptotic pathway.

This proposed pathway suggests that the synthesized compounds may induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further experimental validation, such as Western blotting for key apoptotic proteins, would be required to confirm this mechanism.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial compounds. This document provides detailed application notes and experimental protocols to guide researchers in the screening, evaluation, and characterization of new antimicrobial agents. The methodologies outlined here are fundamental in the preclinical stages of drug development, enabling the identification of promising lead compounds and the elucidation of their mechanisms of action.

Data Presentation: Efficacy of Novel Antimicrobial Compounds

The following tables summarize quantitative data on the in vitro efficacy of select novel antimicrobial compounds against various bacterial pathogens. Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[1]

Table 1: In Vitro Activity of Cystobactamids and Chelocardins

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)
Cystobactamid CN-DM-861 Enterobacterales0.25 - 4-
Klebsiella pneumoniae128-
Pseudomonas aeruginosa4-
Acinetobacter baumannii8-
Gram-positive bacteria0.125 - 8-
Chelocardin CDCHD Enterobacterales0.25 - 16-
Stenotrophomonas maltophilia0.25 - 16-
Acinetobacter baumannii0.5 - 32-
Pseudomonas aeruginosa0.5 - 32-
Gram-positive bacteria0.5 - 8-

Data adapted from a study on the in vitro activity of novel antimicrobial compounds on MDR-resistant clinical isolates.

Table 2: Efficacy of a Novel Compound against Multi-Drug Resistant Bacteria

CompoundOrganismMIC (µg/mL)Bactericidal Activity
Agent A Klebsiella pneumoniae-99.0%
Agent B Pseudomonas aeruginosa-82.4%
Agent C Acinetobacter baumannii0.66-

Data from a study evaluating the efficacy of novel antimicrobial agents against multi-drug resistant bacteria.[2]

Experimental Protocols

Detailed methodologies for key in vitro antimicrobial susceptibility tests are provided below. These protocols are essential for the initial screening and characterization of novel compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.[1][3][4]

Materials:

  • Sterile 96-well microtiter plates

  • Test compound (novel antimicrobial)

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution. Further dilute in the appropriate broth medium to achieve a working stock concentration, typically 2-fold higher than the highest concentration to be tested.[5]

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the working stock solution of the test compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[5]

    • Column 11 serves as the positive control (inoculum without antimicrobial), and column 12 serves as the negative control (broth only).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[6]

    • Dilute this standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate the Microtiter Plate: Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of a bacterium to a panel of antimicrobial agents.[7][8][9][10]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Paper disks impregnated with a known concentration of the test compound

  • Sterile forceps or disk dispenser

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to the 0.5 McFarland standard as described in the broth microdilution protocol.[6][8]

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[8][9]

    • Allow the plate to dry for 3-5 minutes.

  • Apply Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks onto the surface of the agar.[8][9]

    • Ensure the disks are firmly in contact with the agar.

    • Space the disks to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Interpret Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the bacterium's susceptibility to the compound.[10]

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial compound over time.[11][12][13][14]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium

  • Test compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC)

  • Sterile tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures: Prepare a bacterial suspension in the mid-logarithmic growth phase and adjust the concentration to approximately 1-5 x 10^5 CFU/mL in fresh broth.[11]

  • Expose Bacteria to Antimicrobial:

    • Set up tubes or flasks containing the bacterial suspension.

    • Add the test compound at the desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube with no antimicrobial.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[12]

  • Determine Viable Cell Counts:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[13] A bacteriostatic effect is observed when there is a prevention of growth but not a significant reduction in the bacterial count.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the development of novel antimicrobial compounds.

Novel Antimicrobial Mechanism: Targeting the BamA Complex

A promising strategy for new antibiotics against Gram-negative bacteria is to target the ß-barrel assembly machinery (BAM) complex, which is essential for the biogenesis of the outer membrane.[15][16][17] Novel compounds can bind to the BamA protein, a key component of this complex, disrupting the integrity of the outer membrane and leading to cell lysis.[15][16][17]

BamA_Inhibition cluster_membrane Gram-Negative Outer Membrane cluster_cell Bacterial Cell BamA BamA Protein OM_Biogenesis Outer Membrane Biogenesis BamA->OM_Biogenesis Essential for LPS Lipopolysaccharide Novel_Compound Novel Antimicrobial Compound Novel_Compound->BamA Binds to Novel_Compound->LPS Interacts with Novel_Compound->OM_Biogenesis Inhibits Cell_Lysis Cell Lysis OM_Biogenesis->Cell_Lysis Disruption leads to

Novel antimicrobial targeting the BamA complex.
Experimental Workflow for Novel Antimicrobial Discovery

The discovery of new antimicrobial agents often follows a structured workflow, starting from a large-scale screening of compound libraries and progressing through a series of in vitro and in silico evaluations to identify lead candidates.[18][19]

Antimicrobial_Discovery_Workflow A Compound Library Screening (High-Throughput) B Primary Hit Identification (e.g., Disk Diffusion) A->B Identifies initial hits C MIC Determination (Broth Microdilution) B->C Confirms activity and quantifies potency D Time-Kill Kinetics Assay C->D Determines bactericidal/bacteriostatic nature F In Silico Analysis (ADMET Prediction, QSAR) C->F Provides data for computational modeling E Mechanism of Action Studies (e.g., Target Identification) D->E Informs on how the compound works G Lead Compound Optimization E->G Informs rational design F->G Guides chemical modification

Workflow for novel antimicrobial discovery.
Signaling Pathway Inhibition: Targeting Two-Component Systems

Bacterial two-component systems (TCSs) are crucial for sensing and responding to environmental stimuli, including the presence of antibiotics.[20] These systems typically consist of a sensor histidine kinase (HK) and a response regulator (RR). Novel antimicrobials can be designed to inhibit the autophosphorylation of the HK or the phosphotransfer to the RR, thereby disrupting downstream signaling pathways that contribute to virulence and resistance.[20]

TCS_Inhibition cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (HK) HK->HK Autophosphorylation (ATP -> ADP) RR Response Regulator (RR) HK->RR Phosphotransfer RR_P Phosphorylated RR Genes Target Genes (Virulence, Resistance) RR_P->Genes Activates Transcription Novel_Inhibitor Novel TCS Inhibitor Novel_Inhibitor->HK Inhibits

Inhibition of a bacterial two-component system.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-(Aryl)furan-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 5-(aryl)furan-2-carbaldehydes and their derivatives through palladium-catalyzed cross-coupling reactions. The methodologies described are crucial for the construction of biaryl and vinyl-aryl scaffolds, which are prevalent in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For the synthesis of 5-(aryl)furan-2-carbaldehydes, key starting materials are often 5-halo-2-furaldehydes (e.g., 5-bromo-2-furaldehyde), which can be coupled with various arylating agents. The resulting 5-aryl-2-furaldehyde core is a versatile intermediate for the synthesis of more complex molecules with potential biological activities. This document outlines protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings involving furan-2-carbaldehyde derivatives.

Data Presentation: A Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize quantitative data from various palladium-catalyzed cross-coupling reactions for the synthesis of functionalized furan and thiophene aldehydes, serving as representative examples for the synthesis of 5-(aryl)furan-2-carbaldehydes.

Table 1: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde with Arylboronic Acids/Esters [1][2]

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-901285
23,5-bis(trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-901282
35-Chloro-2-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane85-901266
43-formyl-5-(trifluoromethyl)phenylboronic esterPd(PPh₃)₄ (5)K₃PO₄DMF85-901275
5p-Tolylboronic acidPd(PPh₃)₄ (5)KOHToluene/H₂O (4:1)901280
63,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-901292

Table 2: Heck Coupling of Aryl Halides with Styrene [3][4][5]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd/C (0.1)Na₂CO₃NMP1503>95
2IodobenzenePd(OAc)₂ (1)K₂CO₃DMF/H₂O1001290
34-BromoacetophenonePdCl₂(EdteH₄) (1.0)K₃PO₄H₂O100899
44-ChlorobenzaldehydePdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.06)K₂CO₃DMF/H₂O1201275

Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene [6][7][8][9]

EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodotoluenePd/Al₂O₃ (5)Cu₂O/Al₂O₃ (0.1)-THF/DMA (9:1)7560
21-Bromo-2-iodobenzenePd/Al₂O₃ (5)Cu₂O/Al₂O₃ (0.1)-THF/DMA (9:1)7550
34-IodobenzaldehydePd/Al₂O₃ (5)Cu₂O/Al₂O₃ (0.1)-THF/DMA (9:1)7575
4IodobenzeneAu/CeO₂----High

Experimental Protocols

Protocol 1: Synthesis of 5-(Aryl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde.[1][2]

Materials:

  • 5-Bromo-2-furaldehyde

  • Arylboronic acid or arylboronic pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Toluene and Water (or 1,4-Dioxane)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 mmol), the arylboronic acid/ester (1.1 mmol), and the base (K₃PO₄ or K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add the solvent system, for example, a 4:1 mixture of toluene and water (5 mL).

  • Purge the flask with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 5-(Vinyl)furan-2-carbaldehyde via Heck Coupling

This protocol is a general procedure adapted for the Heck coupling of 5-bromo-2-furaldehyde with an alkene like styrene.[3][4][5]

Materials:

  • 5-Bromo-2-furaldehyde

  • Styrene (or other alkene)

  • Palladium(II) acetate [Pd(OAc)₂] or Palladium on carbon (Pd/C)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium chloride (TBAC) (optional, as a phase-transfer catalyst)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)/Water

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine 5-bromo-2-furaldehyde (1.0 mmol), the alkene (e.g., styrene, 1.2 mmol), the base (Na₂CO₃ or K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd/C, 0.1 mol%).

  • If using a phase-transfer catalyst, add TBAC (0.2 mmol).

  • Add the solvent (e.g., NMP, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 150 °C) and stir vigorously.

  • Monitor the reaction by TLC. Reaction times can vary from 3 to 12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite or alumina to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Synthesis of 5-(Alkynyl)furan-2-carbaldehyde via Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of 5-iodo-2-furaldehyde (or 5-bromo-2-furaldehyde) with a terminal alkyne.[6][7]

Materials:

  • 5-Iodo-2-furaldehyde or 5-Bromo-2-furaldehyde

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd/Al₂O₃)

  • Copper(I) oxide (Cu₂O) on alumina (co-catalyst)

  • Tetrahydrofuran (THF) and Dimethylamine (DMA)

  • Standard glassware for organic synthesis, including a flow reactor setup if available.

Procedure (Batch):

  • Dissolve 5-iodo-2-furaldehyde (0.5 mmol) and the terminal alkyne (0.6 mmol) in a mixture of THF and DMA (9:1, 10 mL).

  • Add the palladium catalyst (e.g., 5% Pd on alumina) and the copper co-catalyst (e.g., 0.1% Cu₂O on alumina).

  • Heat the reaction mixture to 75 °C under an inert atmosphere (Argon or Nitrogen).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Add water to the filtrate and extract with an organic solvent (e.g., hexane or ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² (5-Aryl-2-furaldehyde) RedElim->Product Boronic R²-B(OR)₂ Base Base Boronic->Base Boronate [R²-B(OR)₂(Base)]⁻ Base->Boronate Halide R¹-X (5-Halo-2-furaldehyde) Halide->OxAdd Boronate->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Synthesis and Purification

Synthesis_Workflow Start Start: 5-Halo-2-furaldehyde + Arylating Agent Reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring In-process control Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup After completion Monitoring->Reaction Check for completion Drying Drying and Solvent Removal Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Final Product: 5-(Aryl)furan-2-carbaldehyde Characterization->FinalProduct

Caption: General workflow for the synthesis and purification of 5-(aryl)furan-2-carbaldehydes.

Applications in Drug Development

The 5-(aryl)furan-2-carbaldehyde scaffold is a key building block in the synthesis of various biologically active compounds. The aldehyde functionality serves as a versatile handle for further chemical modifications, such as the formation of imines, oximes, or its conversion to other functional groups. These derivatives have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The efficient synthesis of a diverse library of these compounds using the described palladium-catalyzed cross-coupling reactions is therefore of significant interest to drug development professionals.

References

Application Notes and Protocols for Multicomponent Reactions Involving 5-(Naphthalen-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-(naphthalen-1-yl)furan-2-carbaldehyde in various multicomponent reactions (MCRs). The protocols detailed below are designed to serve as a practical guide for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The methodologies are based on established literature for structurally related compounds and aim to provide a solid foundation for further research and development.

Overview of Multicomponent Reactions

Multicomponent reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The unique structural motif of this compound, combining a furan ring with a bulky naphthalene substituent, makes it an attractive building block for the synthesis of novel bioactive compounds.

This document focuses on four key MCRs: the Biginelli, Hantzsch, Ugi, and Passerini reactions.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These scaffolds are known to exhibit a wide range of biological activities.

Application Notes:

The reaction of this compound with a β-ketoester like ethyl acetoacetate and urea is expected to proceed smoothly in the presence of a Lewis or Brønsted acid catalyst. The bulky naphthalene group may influence the reaction rate and yield, but the general protocol for 5-aryl-2-furaldehydes is a good starting point. Ferric chloride (FeCl₃·6H₂O) has been shown to be an effective catalyst for this transformation with related substrates.

Quantitative Data Summary (Based on 5-Aryl-2-furaldehyde Analogues):
Entryβ-Dicarbonyl CompoundAmide/ThioamideCatalyst (mol%)SolventTime (h)Yield (%)
1Ethyl AcetoacetateUreaFeCl₃·6H₂O (10)Ethanol670-80
2Ethyl AcetoacetateThioureaFeCl₃·6H₂O (10)Ethanol665-75
3AcetylacetoneUreaFeCl₃·6H₂O (10)Ethanol660-70
Experimental Protocol:

A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and FeCl₃·6H₂O (0.1 mmol) in ethanol (10 mL) is stirred and refluxed for 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure dihydropyrimidinone.

Biginelli_Reaction cluster_reactants Reactants cluster_conditions Conditions Aldehyde This compound Product 4-(5-(Naphthalen-1-yl)furan-2-yl)- 6-methyl-2-oxo-1,2,3,4-tetra- hydropyrimidine-5-carboxylate Aldehyde->Product Ketoester Ethyl Acetoacetate Ketoester->Product Urea Urea Urea->Product Catalyst FeCl₃·6H₂O Catalyst->Product Solvent Ethanol, Reflux Solvent->Product

Biginelli Reaction Workflow

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, most notably as calcium channel blockers.

Application Notes:

This compound is a suitable aldehyde component for the Hantzsch synthesis. The reaction is expected to yield sterically hindered 1,4-dihydropyridines, which could have interesting pharmacological profiles. The reaction can be carried out under solvent-free conditions or in a solvent like ethanol. A subsequent oxidation step can be employed to aromatize the dihydropyridine ring if desired.

Quantitative Data Summary (Based on Structurally Related Aldehydes):
Entryβ-KetoesterNitrogen SourceCatalystSolventTime (h)Yield (%)
1Ethyl AcetoacetateAmmonium AcetateNoneEthanol8-1285-95
2Methyl AcetoacetateAmmonium AcetateAcetic AcidReflux580-90
3Ethyl AcetoacetateAmmonium AcetateCeric Ammonium NitrateSolvent-free0.5-190-98
Experimental Protocol:

A mixture of this compound (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL) is refluxed for 8-12 hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and purified by recrystallization to yield the desired 1,4-dihydropyridine derivative.

Hantzsch_Synthesis cluster_reactants Reactants cluster_conditions Conditions Aldehyde This compound Product Diethyl 4-(5-(naphthalen-1-yl)furan-2-yl)- 2,6-dimethyl-1,4-dihydropyridine- 3,5-dicarboxylate Aldehyde->Product Ketoester Ethyl Acetoacetate (2 equiv.) Ketoester->Product NitrogenSource Ammonium Acetate NitrogenSource->Product Solvent Ethanol, Reflux Solvent->Product

Hantzsch Dihydropyridine Synthesis

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile MCR involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The high degree of structural diversity achievable makes the U-4CR a cornerstone of combinatorial chemistry.

Application Notes:

The Ugi reaction with this compound allows for the introduction of four points of diversity, leading to a wide array of complex, peptide-like molecules. The reaction is typically carried out in polar solvents like methanol or ethanol at room temperature. The choice of the other three components will significantly influence the properties of the final product.

Quantitative Data Summary (General Ugi Reaction):
EntryAmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
1AnilineAcetic AcidCyclohexyl IsocyanideMethanol24-4870-90
2BenzylamineBenzoic Acidtert-Butyl IsocyanideEthanol24-4865-85
3MorpholinePropionic AcidBenzyl IsocyanideMethanol24-4875-95
Experimental Protocol:

To a solution of this compound (1.0 mmol) and an amine (1.0 mmol) in methanol (10 mL), a carboxylic acid (1.0 mmol) is added, and the mixture is stirred for 10 minutes. An isocyanide (1.0 mmol) is then added, and the reaction is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the bis-amide product.

Ugi_Reaction Aldehyde This compound Intermediate Iminium Ion Formation Aldehyde->Intermediate Amine Primary/Secondary Amine Amine->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate Isocyanide Isocyanide Product Bis-Amide Product Isocyanide->Product Intermediate->Product

Ugi Four-Component Reaction Pathway

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. It is one of the first isocyanide-based MCRs discovered and remains a valuable tool for the synthesis of ester and amide-containing molecules.

Application Notes:

This reaction provides a straightforward route to α-acyloxy amides incorporating the 5-(naphthalen-1-yl)furan moiety. The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or with gentle heating. The steric hindrance of the naphthalene group might necessitate slightly longer reaction times or elevated temperatures.

Quantitative Data Summary (General Passerini Reaction):
EntryCarboxylic AcidIsocyanideSolventTemperature (°C)Time (h)Yield (%)
1Acetic AcidCyclohexyl IsocyanideDCM252470-90
2Benzoic Acidtert-Butyl IsocyanideTHF401860-80
3Propionic AcidBenzyl IsocyanideDCM253675-95
Experimental Protocol:

A mixture of this compound (1.0 mmol), a carboxylic acid (1.2 mmol), and an isocyanide (1.0 mmol) in dichloromethane (10 mL) is stirred at room temperature for 24-36 hours. The solvent is then evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the pure α-acyloxy amide.

Passerini_Reaction cluster_reactants Reactants cluster_conditions Conditions Aldehyde This compound Product α-Acyloxy Amide Aldehyde->Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product Isocyanide Isocyanide Isocyanide->Product Solvent DCM or THF, RT Solvent->Product

Passerini Three-Component Reaction

Disclaimer: The provided protocols and quantitative data are based on established methodologies for structurally similar compounds. Optimization of reaction conditions may be necessary to achieve the best results for this compound. Standard laboratory safety procedures should be followed at all times.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-(Naphthalen-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-(Naphthalen-1-yl)furan-2-carbaldehyde.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Problem 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of product during silica gel column chromatography. What are the potential causes and solutions?

Answer: Low recovery of this compound from silica gel chromatography can be attributed to several factors:

  • Product Decomposition: Aldehydes, particularly those with extended conjugation, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption.

  • Improper Solvent System: An inappropriate eluent may result in poor separation from impurities or strong retention of the product on the column.

  • Co-elution with Impurities: If the polarity of the product and a major impurity are very similar, they may elute together, leading to impure fractions and subsequent loss during further purification steps.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing the column, consider neutralizing the silica gel. This can be achieved by washing the silica with a solvent mixture containing a small amount of a non-polar base, such as triethylamine (typically 1-2% in the eluent), and then with the pure eluent until the pH of the eluate is neutral.

  • Optimize the Eluent System:

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point for furan-2-carbaldehyde derivatives is a mixture of petroleum ether (or hexanes) and ethyl acetate.[1]

    • For 5-aryl-furan-2-carbaldehydes, solvent systems like chloroform or a mixture of methanol and chloroform (e.g., 1:9) have been used successfully.

    • Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal conditions for separation before committing to a large-scale column.

  • Alternative Stationary Phases: If decomposition on silica gel is suspected, consider using a less acidic stationary phase, such as neutral alumina or Florisil®.

Problem 2: The Purified Product is a Gummy or Oily Substance, Not a Solid

Question: After removing the solvent from my "pure" fractions, the product is a persistent oil or gum. How can I induce crystallization?

Answer: The inability of this compound to solidify is often due to the presence of residual solvents or minor impurities that inhibit crystal lattice formation.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure all residual chromatography solvents are removed by drying the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Recrystallization:

    • Solvent Selection: The key is to find a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. For similar 5-aryl-furan-2-carbaldehydes, recrystallization from ethanol has been reported to yield solid products.[1] A mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or petroleum ether) is another common strategy.

    • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or ice bath to promote crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid, crystalline product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

Problem 3: The Product Discolors Upon Standing

Question: My purified this compound darkens over time, even when stored. What causes this and how can I prevent it?

Answer: Discoloration is a common issue with furan-containing compounds and aldehydes, often due to oxidation or polymerization.

Troubleshooting and Prevention:

  • Inert Atmosphere: Aldehydes are susceptible to air oxidation, which can form the corresponding carboxylic acid. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).

  • Cold and Dark Storage: To minimize degradation, store the compound at low temperatures (e.g., in a refrigerator or freezer) and protected from light. For furan-2-carbaldehyde derivatives, storage under inert gas and cooled conditions is recommended to prevent discoloration and decomposition.[2]

  • Purity: Ensure the product is of high purity, as trace impurities can sometimes catalyze decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route used. If a palladium-catalyzed cross-coupling reaction (like Suzuki-Miyaura or Stille coupling) is employed to link the naphthalene and furan rings, common impurities may include:

  • Unreacted Starting Materials: Such as 5-bromo- or 5-iodo-furan-2-carbaldehyde and naphthaleneboronic acid (for Suzuki coupling) or naphthalenylstannane (for Stille coupling).

  • Homocoupling Products: Biphenyl-like products from the coupling of two naphthalene or two furan units.

  • Protodeboronation/Destannylation Products: Formation of furan-2-carbaldehyde from the boronic acid/ester or stannane starting material.

  • Catalyst Residues: Residual palladium catalyst and ligands.

  • Solvents: High-boiling point solvents used in the reaction, such as DMF or toluene.

Q2: What is a good starting solvent system for thin-layer chromatography (TLC) analysis?

A2: A good starting point for TLC analysis of this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation in column chromatography. For other furan-2-carbaldehyde derivatives, a gradient of petroleum ether and ethyl acetate has been successfully used.[1]

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for aldehydes, its applicability to this compound depends on its thermal stability and boiling point. High molecular weight aromatic aldehydes often have very high boiling points, requiring vacuum distillation to prevent decomposition at high temperatures. For a deuterated furan-2-carbaldehyde, bulb-to-bulb distillation under reduced pressure (20 mbar) at 80°C was successful.[2] However, given the larger naphthalene moiety, the boiling point of the target compound will be significantly higher. If the compound shows signs of decomposition at elevated temperatures, distillation is not a suitable method.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol is a general guideline based on methods used for structurally similar 5-aryl-furan-2-carbaldehydes and should be optimized for this compound using preliminary TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Petroleum ether (or hexanes) and Ethyl acetate (reagent grade)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: In a beaker, add the required amount of silica gel and suspend it in the initial, least polar eluent (e.g., 95:5 petroleum ether:ethyl acetate).

  • Column Packing: Pour the silica slurry into the column. Allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Begin elution with the starting solvent mixture. Collect fractions and monitor the separation by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then 15%, etc.) to elute the compounds from the column.

  • Fraction Analysis: Combine the fractions that contain the pure product as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.

Materials:

  • Purified, but still oily or discolored, this compound

  • A suitable solvent or solvent pair (e.g., ethanol, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent (or the "good" solvent of a pair). Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution, aiming for a concentrated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

    • Solvent Pair: If using a solvent pair, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Then, allow the solution to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of 5-Aryl-furan-2-carbaldehydes

Compound TypeStationary PhaseEluent SystemReference
General 5-Aryl-furan-2-carbaldehydesSilica GelPetroleum Ether / Ethyl Acetate (gradient)[1]
5-(3-Methoxy-phenyl)-furan-2-carbaldehydeSilica GelChloroform or Methanol/Chloroform (1:9)

Note: These are starting points and should be optimized for this compound.

Section 5: Visualizations

Diagram 1: General Purification Workflow for Crude this compound

Purification_Workflow crude Crude Product column Column Chromatography (Silica Gel) crude->column Primary Purification recrystallization Recrystallization column->recrystallization Further Purification pure Pure Product recrystallization->pure

Caption: A typical purification workflow for crude this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Column Chromatography

Low_Yield_Troubleshooting start Low Yield After Column Chromatography q1 Is the product degrading on TLC plate? start->q1 a1_yes Deactivate Silica Gel or use Alumina q1->a1_yes Yes q2 Are product and impurity spots overlapping on TLC? q1->q2 No a1_no Optimize Eluent System a2_yes Try different solvent system or 2D TLC q2->a2_yes Yes a2_no Check for irreversible adsorption q2->a2_no No

Caption: A decision-making diagram for troubleshooting low yields in column chromatography.

References

Technical Support Center: Optimizing Meerwein Arylation of Furfural

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Meerwein arylation of furfural. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Meerwein arylation of furfural?

The Meerwein arylation of furfural involves the reaction of an aryl diazonium salt with furfural, typically catalyzed by a copper salt, to yield a 5-aryl-2-furaldehyde. The aryl diazonium salt is usually generated in situ from the corresponding aniline.

Q2: What is the role of the copper catalyst in this reaction?

The copper catalyst, typically Cu(I) or Cu(II) salts, facilitates the decomposition of the aryl diazonium salt to generate an aryl radical. This radical then adds to the furan ring of furfural, initiating the arylation process.

Q3: What are the most common side products observed in the Meerwein arylation of furfural?

Common side products can include the formation of 2,5-diarylfurans, where a second arylation occurs at the 5-position of the furan ring. Additionally, substituted chlorobenzenes can be formed as byproducts of the Meerwein reaction.[1] The formation of azobenzenes has also been reported in the arylation of other furan derivatives.[1]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (furfural and the aniline precursor) and the formation of the 5-aryl-2-furaldehyde product.

Q5: What are the typical purification methods for the 5-aryl-2-furaldehyde product?

The crude product can be purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific 5-aryl-2-furaldehyde derivative. Recrystallization from a suitable solvent system can be employed for further purification. A patent has described a liquid chromatography method for the purification of furfural derivatives using a silicate-based stationary phase and an organic acid as the mobile phase.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Meerwein arylation of furfural.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Diazotization: The formation of the aryl diazonium salt is incomplete. 2. Catalyst Inactivity: The copper catalyst is poisoned or not in the active oxidation state. 3. Unfavorable Reaction Temperature: The temperature is too low for efficient radical formation or too high, leading to decomposition. 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity.1. Diazotization Optimization: Ensure the temperature for diazotization is kept low (typically 0-5 °C). Use fresh sodium nitrite and ensure the acidic conditions are appropriate. 2. Catalyst Activation/Choice: Use a fresh, high-purity copper salt. Consider using a combination of Cu(I) and Cu(II) salts. Ensure the reaction is carried out under an inert atmosphere if the catalyst is sensitive to air. 3. Temperature Screening: Screen a range of temperatures (e.g., room temperature to 60 °C) to find the optimal condition for your specific substrates. 4. Solvent Selection: Acetonitrile and acetone are commonly used solvents.[2] Consider a solvent screen to identify the best medium for your reaction.
Formation of Significant Byproducts 1. Excess Aryl Diazonium Salt: Too much aryl radical can lead to diarylation of the furan ring. 2. High Reaction Temperature: Higher temperatures can promote side reactions.1. Stoichiometry Control: Use a controlled stoichiometry of the aniline to furfural, typically a slight excess of the aniline. 2. Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize side reactions.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Low Catalyst Loading: The amount of catalyst is not sufficient to drive the reaction to completion in a reasonable time.1. Time Study: Monitor the reaction over a longer period to determine the time required for completion. 2. Catalyst Loading Optimization: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%) to see if it improves conversion.
Difficult Product Isolation 1. Product is an Oil: The 5-aryl-2-furaldehyde may not be a crystalline solid, making isolation by filtration difficult. 2. Emulsion during Workup: The product and byproducts may form an emulsion during aqueous workup.1. Chromatographic Purification: If the product is an oil, purification by column chromatography is the recommended method. 2. Workup Modification: Use brine washes to help break emulsions. If necessary, filter the organic layer through a pad of celite.

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes the expected qualitative effects of key reaction parameters on the yield of 5-aryl-2-furaldehyde in a typical Meerwein arylation. Please note that optimal conditions will vary depending on the specific aryl diazonium salt and reaction setup.

Parameter Variation Expected Effect on Yield Rationale
Catalyst CuCl, CuBr, CuSO₄The choice of counter-ion on the copper salt can influence the reaction rate and yield.The anion can affect the solubility and redox potential of the copper catalyst.
Catalyst Loading 1-10 mol%Increasing catalyst loading generally increases the reaction rate, but may not always lead to a higher isolated yield due to potential side reactions.Higher catalyst concentration increases the rate of aryl radical formation.
Temperature 25-60 °CYield generally increases with temperature up to an optimum, beyond which decomposition and side reactions may decrease the yield.Higher temperatures increase the rate of radical formation and subsequent reaction steps.
Solvent Acetonitrile, Acetone, WaterThe polarity and coordinating ability of the solvent can significantly impact the reaction.The solvent affects the solubility of the reactants and the stability and reactivity of the catalytic species.
Aryl Diazonium Salt Substituent Electron-donating vs. Electron-withdrawingThe electronic nature of the substituent on the aryl diazonium salt can affect its stability and reactivity.Electron-withdrawing groups can stabilize the diazonium salt, potentially requiring higher temperatures for decomposition.

Experimental Protocols

General Protocol for the Meerwein Arylation of Furfural

This protocol is a representative example for the synthesis of 5-phenyl-2-furaldehyde.

Materials:

  • Aniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Furfural

  • Copper(II) chloride (CuCl₂)

  • Acetone

  • Sodium bicarbonate

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • Diazotization:

    • In a round-bottom flask cooled to 0-5 °C in an ice bath, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the benzene diazonium chloride.

  • Meerwein Arylation:

    • In a separate flask, dissolve furfural (1.2 eq) and copper(II) chloride (0.1 eq) in acetone.

    • To this solution, add the freshly prepared benzene diazonium chloride solution dropwise at room temperature. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC/GC analysis indicates completion.

  • Workup:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 5-phenyl-2-furaldehyde.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization (0-5 °C) cluster_arylation Meerwein Arylation (RT) cluster_workup Workup & Purification Aniline Aniline Diazonium_Salt Diazonium_Salt Aniline->Diazonium_Salt 1. HCl, H₂O 2. NaNO₂ Arylation_Mix Reaction Mixture Diazonium_Salt->Arylation_Mix Furfural Furfural Furfural->Arylation_Mix Catalyst CuCl₂ Catalyst->Arylation_Mix Quenching Quenching Arylation_Mix->Quenching NaHCO₃ Extraction Extraction Quenching->Extraction Ethyl Acetate Drying Drying Extraction->Drying MgSO₄ Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Silica Gel Pure_Product Pure_Product Chromatography->Pure_Product 5-Aryl-2-furaldehyde

Caption: Experimental workflow for the Meerwein arylation of furfural.

Proposed Reaction Mechanism and Side Reactions

reaction_mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions ArN2X Ar-N₂⁺X⁻ Ar_rad Ar• ArN2X->Ar_rad + Cu⁺ - N₂ Cu_I Cu⁺ Cu_II Cu²⁺ Adduct_rad Aryl-Furfural Radical Adduct Ar_rad->Adduct_rad + Furfural Diarylfuran 2,5-Diarylfuran Chlorobenzene Ar-Cl Ar_rad->Chlorobenzene + Cl⁻ (from catalyst or solvent) Furfural Furfural Product 5-Aryl-2-furaldehyde Adduct_rad->Product + Cu²⁺ - H⁺, - Cu⁺ Product->Diarylfuran + Ar•

Caption: Proposed mechanism for the Meerwein arylation of furfural and potential side reactions.

References

Technical Support Center: Stability of Furan-2-carbaldehyde Derivatives in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of furan-2-carbaldehyde derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of a furan-2-carbaldehyde derivative has turned a reddish-brown color. What is causing this discoloration?

A1: The reddish-brown discoloration is a common indicator of degradation and polymerization of furan-2-carbaldehyde derivatives.[1] This is often initiated by exposure to air (oxygen), light, and heat. The aldehyde group is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.

Q2: What are the primary degradation pathways for furan-2-carbaldehyde and its derivatives in solution?

A2: The two main degradation pathways are oxidation and reduction. The aldehyde group can be oxidized to a carboxylic acid (e.g., 2-furoic acid) or reduced to an alcohol (e.g., furfuryl alcohol). These initial products can undergo further reactions, including polymerization. For derivatives like 5-hydroxymethylfurfural (5-HMF), degradation can also involve the hydroxymethyl group.

Q3: How does pH affect the stability of furan-2-carbaldehyde derivatives?

A3: The stability of furan-2-carbaldehyde derivatives is significantly influenced by pH. Acidic conditions can catalyze polymerization and other degradation reactions. It is generally recommended to maintain a near-neutral pH (6.6 to 7.2) to minimize degradation. Some derivatives, like 5-HMF, have shown stability in alkaline conditions.

Q4: What are the optimal storage conditions for solutions of furan-2-carbaldehyde derivatives?

A4: To ensure maximum stability, solutions should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. They should also be protected from light by using amber vials or by storing them in the dark. Cool to refrigerated temperatures (2-8 °C) are recommended to slow down degradation rates.[2]

Q5: Can I use antioxidants to improve the stability of my furan-2-carbaldehyde derivative solution?

A5: Yes, antioxidants can be effective in preventing oxidation. Phenolic antioxidants and compounds like dialkyl phenylenediamines have been shown to inhibit the oxidation and polymerization of furfural. The choice of antioxidant will depend on the specific derivative and the intended application of the solution.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Noticeable color change (yellowing to reddish-brown) within a short period.

  • Appearance of a precipitate or cloudiness in the solution.

  • Inconsistent results in downstream experiments.

Possible Causes and Solutions:

CauseRecommended Solution
Exposure to Oxygen Degas the solvent before preparing the solution. Prepare and store the solution under an inert atmosphere (nitrogen or argon). Use sealed vials with minimal headspace.
Exposure to Light Store the solution in amber glass vials or wrap the container in aluminum foil. Avoid prolonged exposure to direct light during experiments.
Inappropriate Temperature Store stock solutions at recommended low temperatures (e.g., 2-8 °C). For ongoing experiments, maintain the solution at a controlled room temperature and minimize exposure to heat sources.
Incorrect pH Buffer the solution to a near-neutral pH (6.6-7.2) if compatible with the experimental conditions. Avoid strongly acidic or basic conditions unless required for a specific reaction, and if so, use the solution immediately.
Reactive Solvent Choose a high-purity, degassed, and appropriate solvent. Protic solvents may participate in degradation reactions under certain conditions. Consider using aprotic solvents if compatible.
Issue 2: Formation of Insoluble Polymers

Symptoms:

  • The solution becomes viscous or forms a solid mass.

  • A sticky residue is observed on the container walls.

Possible Causes and Solutions:

CauseRecommended Solution
Acid-Catalyzed Polymerization Neutralize any acidic impurities in the furan-2-carbaldehyde derivative or the solvent. Adjust the pH of the solution to be near-neutral.
High Concentration Prepare more dilute solutions if the application allows. High concentrations can accelerate polymerization.
Elevated Temperature Avoid heating the solution for extended periods. If a reaction requires high temperatures, monitor it closely and minimize the reaction time.
Presence of Initiators Ensure all glassware is thoroughly clean and free of contaminants that could initiate polymerization.

Experimental Protocols

Protocol 1: Stability Assessment of a Furan-2-carbaldehyde Derivative Solution

Objective: To determine the stability of a furan-2-carbaldehyde derivative in a specific solvent under defined storage conditions.

Materials:

  • Furan-2-carbaldehyde derivative of interest

  • High-purity solvent (e.g., DMSO, ethanol, water)

  • Amber HPLC vials with septa

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • pH meter and buffers (if applicable)

  • Inert gas (nitrogen or argon)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the furan-2-carbaldehyde derivative at a known concentration (e.g., 1 mg/mL) in the chosen solvent. If assessing pH effects, prepare solutions in appropriate buffers.

    • Dispense the solution into multiple amber HPLC vials, leaving minimal headspace.

    • Purge the vials with an inert gas before sealing.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., room temperature in the dark, 4°C, etc.).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), retrieve a vial for analysis.

    • Analyze the sample by HPLC to determine the concentration of the parent compound. Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Plot the concentration of the parent compound as a function of time.

    • Calculate the degradation rate constant and the half-life of the compound under the tested conditions.

Protocol 2: Preventing Discoloration and Polymerization

Objective: To prepare a stable solution of a furan-2-carbaldehyde derivative for use in experiments.

Materials:

  • Furan-2-carbaldehyde derivative

  • High-purity, degassed solvent

  • Stabilizer/Antioxidant (e.g., BHT, dialkyl phenylenediamine) - optional

  • Schlenk flask or similar glassware for handling under inert atmosphere

  • Amber storage vials

Procedure:

  • Solvent Preparation:

    • Degas the chosen solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Solution Preparation under Inert Atmosphere:

    • In a Schlenk flask under a positive pressure of inert gas, dissolve the furan-2-carbaldehyde derivative in the degassed solvent to the desired concentration.

    • If using a stabilizer, add it to the solvent before dissolving the primary compound.

  • Storage:

    • Using a cannula or a gas-tight syringe, transfer the solution to amber vials that have been pre-flushed with inert gas.

    • Seal the vials tightly and store them at a low temperature (2-8 °C) and protected from light.

Visualizations

DegradationPathways Furan_Derivative Furan-2-carbaldehyde Derivative Oxidation Oxidation (e.g., exposure to air) Furan_Derivative->Oxidation Reduction Reduction Furan_Derivative->Reduction Polymerization Polymerization Furan_Derivative->Polymerization Carboxylic_Acid Furan-2-carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alcohol Furfuryl Alcohol Derivative Reduction->Alcohol Polymers Colored Polymers (Discoloration) Polymerization->Polymers

Caption: Primary degradation pathways for furan-2-carbaldehyde derivatives.

TroubleshootingWorkflow Start Instability Observed (e.g., color change, precipitation) Check_Oxygen Is the solution protected from oxygen? Start->Check_Oxygen Check_Light Is the solution protected from light? Check_Oxygen->Check_Light Yes Use_Inert Action: Use inert atmosphere (N2 or Ar) and degassed solvents. Check_Oxygen->Use_Inert No Check_Temp Is the storage temperature appropriate? Check_Light->Check_Temp Yes Use_Amber Action: Store in amber vials or in the dark. Check_Light->Use_Amber No Check_pH Is the pH of the solution controlled? Check_Temp->Check_pH Yes Store_Cold Action: Store at 2-8 °C. Check_Temp->Store_Cold No Adjust_pH Action: Adjust pH to near-neutral (6.6-7.2) if possible. Check_pH->Adjust_pH No Stable Solution Should Be Stable Check_pH->Stable Yes Use_Inert->Check_Light Use_Amber->Check_Temp Store_Cold->Check_pH Adjust_pH->Stable

Caption: Troubleshooting workflow for stability issues.

Quantitative Data Summary

ParameterConditionImpact on StabilityPrimary Degradation Product(s)
Atmosphere Presence of OxygenDecreasedCarboxylic Acids, Polymers
Inert (N₂, Ar)Increased-
Light UV or Ambient LightDecreasedColored Polymers
Dark StorageIncreased-
Temperature Elevated TemperatureDecreasedPolymers, various degradation products
Refrigerated (2-8 °C)Increased-
pH Acidic (< 6)DecreasedPolymers
Neutral (6.6-7.2)Optimal-
Alkaline (> 8)Variable (some derivatives are stable)-
Additives AntioxidantsIncreased-
Acid/Base ImpuritiesDecreasedPolymers, various degradation products

References

Troubleshooting side reactions in the formylation of naphthylfurans.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common issues encountered during the formylation of naphthylfurans, particularly focusing on the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Vilsmeier-Haack formylation of naphthylfurans?

The Vilsmeier-Haack formylation of naphthylfurans, while effective, can be accompanied by several side reactions. The most prevalent of these is the formation of a di-formylated product, where a second formyl group is added to the naphthylfuran ring system. Another common issue is the formation of undesired isomers, where the formyl group attaches to a different position on the furan or naphthalene ring than intended. Additionally, under harsh reaction conditions, polymerization or degradation of the starting material can occur, leading to the formation of tarry, insoluble byproducts and a subsequent decrease in the yield of the desired product.

G Fig. 1: Vilsmeier-Haack Reaction Pathways cluster_main Desired Reaction cluster_side Side Reactions A Naphthylfuran C Mono-formylated Naphthylfuran A->C Formylation E Isomeric Product A->E Alternative Formylation F Polymerization/ Degradation A->F Decomposition B Vilsmeier Reagent (POCl3/DMF) B->C D Di-formylated Product C->D Further Formylation

Fig. 1: Vilsmeier-Haack Reaction Pathways
Q2: My reaction is turning a dark color, and the yield of the desired formylated naphthylfuran is low. What is the likely cause and how can I fix it?

A dark coloration and low yield are often indicative of substrate degradation or polymerization. This is typically caused by excessively harsh reaction conditions, such as high temperatures or prolonged reaction times. The Vilsmeier reagent is highly reactive, and sensitive naphthylfuran substrates can easily decompose.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature. It is often beneficial to add the Vilsmeier reagent dropwise to the substrate solution at 0°C to control the initial exothermic reaction.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to avoid prolonged exposure of the product to the reactive conditions.

  • Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A large excess can increase the likelihood of side reactions and degradation. A 1.1 to 1.5 molar equivalent of the reagent is a good starting point.

G Fig. 2: Troubleshooting Workflow for Low Yield start Low Yield & Dark Color cond1 Check Reaction Temperature start->cond1 action1 Maintain 0°C to RT Add reagent dropwise cond1->action1 High Temp cond2 Check Reaction Time cond1->cond2 Temp OK action1->cond2 action2 Monitor by TLC Quench upon completion cond2->action2 Too Long cond3 Check Reagent Stoichiometry cond2->cond3 Time OK action2->cond3 action3 Use 1.1-1.5 equivalents of Vilsmeier reagent cond3->action3 Excess Reagent end Improved Yield cond3->end Stoich. OK action3->end

Fig. 2: Troubleshooting Workflow for Low Yield
Q3: How can I minimize the formation of the di-formylated product?

The formation of a di-formylated product is a common side reaction when the mono-formylated product is sufficiently activated for a second formylation. To minimize this, careful control over the reaction stoichiometry and conditions is crucial.

Strategies to Minimize Di-formylation:

ParameterRecommendationRationale
Vilsmeier Reagent Equiv. 1.0 - 1.2Limits the availability of the formylating agent for a second reaction.
Temperature 0°CLower temperatures decrease the reaction rate, allowing for better control and selectivity.
Reaction Time Monitor by TLCQuenching the reaction as soon as the starting material is consumed prevents further formylation of the product.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These non-polar solvents can sometimes offer better selectivity compared to more polar solvents like DMF.
Q4: What factors influence the regioselectivity of the formylation, and how can I control the formation of isomers?

The regioselectivity of the Vilsmeier-Haack reaction on naphthylfurans is influenced by both electronic and steric factors. The electron-donating nature of the furan oxygen typically directs the formylation to the adjacent C2 or C5 position of the furan ring. The substitution pattern on the naphthalene ring can also exert a directing effect.

Factors Influencing Regioselectivity:

FactorInfluence
Electronic Effects The electron-rich furan ring is generally more reactive than the naphthalene ring. Formylation preferentially occurs at the most nucleophilic position.
Steric Hindrance Bulky substituents on the naphthylfuran skeleton can block access to certain positions, favoring formylation at less sterically hindered sites.
Solvent The polarity of the solvent can influence the stability of the reaction intermediates, which in turn can affect the regioselectivity of the reaction.
Temperature In some cases, lower temperatures can favor the formation of the thermodynamically more stable isomer.

To control the formation of isomers, it is recommended to start with a substituted naphthylfuran that has a strong directing group or a sterically hindering group that favors formylation at the desired position.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 2-(naphthalen-2-yl)furan

This protocol provides a general procedure for the mono-formylation of a model naphthylfuran.

Materials:

  • 2-(naphthalen-2-yl)furan

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-(naphthalen-2-yl)furan (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 equiv.) to anhydrous DMF (3.0 equiv.) at 0°C. Stir the mixture for 15 minutes.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of 2-(naphthalen-2-yl)furan over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture vigorously until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

G Fig. 3: Experimental Workflow for Vilsmeier-Haack Formylation prep Prepare Vilsmeier Reagent (POCl3 + DMF at 0°C) react Add Reagent to Naphthylfuran in DCM at 0°C prep->react monitor Stir at Room Temperature Monitor by TLC react->monitor quench Quench with Ice and NaHCO3 monitor->quench extract Extract with DCM quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Fig. 3: Experimental Workflow for Vilsmeier-Haack Formylation

How to increase the purity of synthesized 5-(Naphthalen-1-yl)furan-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 5-(Naphthalen-1-yl)furan-2-carbaldehyde.

Troubleshooting Guide

Low yield and purity are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when synthesized via a Suzuki-Miyaura coupling reaction.

Problem 1: Low or No Product Formation

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a different batch. Consider using a pre-catalyst that is activated in situ.
Poor Quality Reagents Use high-purity starting materials (5-bromofuran-2-carbaldehyde and 1-naphthaleneboronic acid). Boronic acids can degrade over time; use fresh or properly stored material.
Inappropriate Base The choice of base is critical. If using K₂CO₃ or K₃PO₄, ensure it is finely powdered and anhydrous. Consider screening other bases such as Cs₂CO₃ or Na₂CO₃.
Solvent Issues Ensure solvents are anhydrous and degassed. Oxygen can deactivate the catalyst. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio can be critical and may need optimization.
Incorrect Temperature The reaction temperature may be too low for the oxidative addition to occur or too high, leading to decomposition. Typically, temperatures between 80-110 °C are effective.

Problem 2: Presence of Significant Impurities

Impurity Identification Suggested Solution
Homocoupling of Boronic Acid (Naphthalene Dimer) Appears as a non-polar spot on TLC, often with a higher Rf value than the product.Reduce reaction temperature. Ensure slow addition of the boronic acid. Use a 1:1 stoichiometry of reactants.
Unreacted 5-bromofuran-2-carbaldehyde Appears as a more polar spot on TLC compared to the product.Increase the amount of boronic acid slightly (e.g., 1.1 equivalents). Increase reaction time or temperature.
Protodeboronation of 1-Naphthaleneboronic Acid Formation of naphthalene.Ensure the reaction is sufficiently anhydrous and that the base is not too strong, which can promote this side reaction.
Decomposition of Furan Ring Can lead to a complex mixture of byproducts.Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction is performed under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction between 5-bromofuran-2-carbaldehyde and 1-naphthaleneboronic acid using a palladium catalyst.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product spot should have an Rf value between that of the two starting materials.

Q3: My purified product is a yellow oil, but I expected a solid. What should I do?

A3: While some 5-aryl-furan-2-carbaldehydes are solids, it is possible for the product to be a viscous oil, especially if minor impurities are present. Attempting recrystallization from a different solvent system or further purification by column chromatography may induce crystallization.

Q4: I see multiple spots on my TLC after column chromatography. What went wrong?

A4: This could be due to several factors:

  • Inadequate Separation: The chosen solvent system for column chromatography may not have been optimal. A shallower gradient or a different solvent system might be necessary.

  • Decomposition on Silica Gel: Aldehydes can sometimes be unstable on silica gel. Neutralizing the silica gel with triethylamine before use or using a different stationary phase like alumina might help.

  • Co-eluting Impurities: A non-polar impurity like the naphthalene dimer might co-elute with the product. A less polar solvent system at the beginning of the elution can help separate these.

Q5: Can I use other purification methods besides column chromatography and recrystallization?

A5: For thermally stable compounds, vacuum distillation or Kugelrohr distillation can be an effective purification method, especially for removing non-volatile impurities. However, the thermal stability of this compound should be considered.

Experimental Protocols

1. Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar compounds.

  • Materials:

    • 5-bromofuran-2-carbaldehyde

    • 1-naphthaleneboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 eq), 1-naphthaleneboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

2. Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of hexane and ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed product onto the top of the column.

    • Elute the column with a gradient of increasing ethyl acetate in hexane. A typical gradient might start from 5% ethyl acetate in hexane and gradually increase to 20-30%.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Column Chromatography Solvent Systems

Eluent System Typical Ratio (v/v) Notes
Hexane / Ethyl Acetate95:5 to 80:20A good starting point for most separations. The polarity can be fine-tuned by adjusting the ratio.
Cyclohexane / Ethyl Acetate95:5 to 80:20An alternative to hexane, can sometimes provide better separation.
Toluene / Ethyl Acetate98:2 to 90:10Useful if the product has low solubility in aliphatic hydrocarbons.

3. Purification by Recrystallization

  • Procedure:

    • Dissolve the impure product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane).

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Filter the hot solution to remove any insoluble impurities (and charcoal if used).

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Recrystallization Solvent Selection

Solvent Solubility of Product Notes
EthanolModerately soluble when hot, less soluble when cold.A common choice for aromatic compounds.
IsopropanolSimilar to ethanol.Can be a good alternative if ethanol does not yield good crystals.
Ethyl Acetate / HexaneSoluble in hot ethyl acetate, insoluble in hexane.A good solvent pair for inducing crystallization. Dissolve in hot ethyl acetate and add hexane until turbidity is observed, then cool.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: - 5-bromofuran-2-carbaldehyde - 1-naphthaleneboronic acid - Pd Catalyst & Base reaction Suzuki-Miyaura Coupling (Dioxane/Water, 90°C) start->reaction workup Aqueous Workup (EtOAc Extraction) reaction->workup crude Crude Product workup->crude column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column fractions Collect & Combine Pure Fractions column->fractions evaporation1 Solvent Evaporation fractions->evaporation1 recrystallization Recrystallization (e.g., Ethanol) evaporation1->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_suzuki cluster_impurities Common Impurities cluster_solutions Purification Strategy start Low Purity of This compound homocoupling Naphthalene Dimer (Homocoupling) start->homocoupling unreacted_sm Unreacted Starting Materials start->unreacted_sm protodeboronation Naphthalene (Protodeboronation) start->protodeboronation check_conditions Review Reaction Conditions (Temp, Base, Stoichiometry) start->check_conditions column Column Chromatography (Fine-tune gradient) homocoupling->column Non-polar eluent unreacted_sm->column Polar eluent protodeboronation->column Non-polar eluent recrystallization Recrystallization (Select appropriate solvent) column->recrystallization pure_product High Purity Product recrystallization->pure_product check_conditions->pure_product Re-run synthesis

Caption: Troubleshooting logic for purifying this compound from common Suzuki coupling impurities.

Refinement of protocols for reacting carbaldehyde with active methylene compounds.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Knoevenagel condensation—the reaction of a carbaldehyde with an active methylene compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a water molecule is eliminated. The product is typically an α,β-unsaturated ketone (a conjugated enone). The reaction is usually catalyzed by a weak base.

Q2: What are common catalysts used in the Knoevenagel condensation?

A2: A variety of catalysts can be used, often weakly basic amines. These are categorized as primary, secondary, and tertiary amines, as well as ammonium salts.[1] Piperidine is a classic and commonly used secondary amine catalyst.[1][2][3] More recently, greener and heterogeneous catalysts have been explored, including boric acid, zeolites, mesoporous silica, ionic liquids, and metal oxides.[4][5] Some reactions can even proceed without a catalyst under the right conditions, such as in water at elevated temperatures.[6][7]

Q3: What are considered "active methylene compounds"?

A3: Active methylene compounds have a CH2 group flanked by two electron-withdrawing groups, which makes the protons acidic and easily removed by a base.[2][3] Common examples include diethyl malonate, malonic acid, ethyl acetoacetate, acetylacetone, malononitrile, and cyanoacetic acid.[2][3]

Q4: How does the Doebner modification of the Knoevenagel condensation work?

A4: The Doebner modification uses pyridine as a solvent and a carboxylic acid (like malonic acid) as the active methylene compound.[3][8] The condensation is followed by decarboxylation, which is facilitated by the pyridine.[3][8] For instance, the reaction of an aldehyde with malonic acid in pyridine yields an α,β-unsaturated carboxylic acid.[3]

Q5: Can ketones be used instead of aldehydes in the Knoevenagel condensation?

A5: Yes, but aldehydes are generally much more reactive than ketones in this reaction.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The basic catalyst may be old, decomposed, or of insufficient strength. 2. Unfavorable Reaction Equilibrium: The reaction is reversible, and the presence of water can drive the equilibrium back towards the reactants.[2] 3. Steric Hindrance: Bulky substituents on the aldehyde or active methylene compound can hinder the reaction. 4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Catalyst Check: Use a fresh bottle of the amine catalyst or try a different catalyst. For example, piperidine is a robust catalyst for many Knoevenagel reactions.[1][2] Consider using a more active catalyst system if necessary. 2. Water Removal: Remove water as it forms. This can be achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus using a solvent like toluene) or by adding molecular sieves to the reaction mixture.[2] 3. Optimize Conditions: For sterically hindered substrates, you may need to use higher temperatures, longer reaction times, or a more potent catalyst system. Microwave irradiation can sometimes overcome steric hindrance and reduce reaction times.[9] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product to determine the optimal reaction time.[10]
Formation of Side Products 1. Self-Condensation of the Aldehyde: This can occur if a strong base is used.[3] 2. Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can react with another molecule of the active methylene compound via a Michael addition. 3. Polymerization: Some aldehydes and products are prone to polymerization under the reaction conditions.1. Use a Weak Base: Employ a weakly basic catalyst like piperidine, pyridine, or an ammonium salt to minimize self-condensation.[1][3] 2. Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and the active methylene compound. In some cases, a slight excess of the active methylene compound can be used, but a large excess should be avoided. 3. Moderate Reaction Conditions: Avoid excessively high temperatures, which can promote polymerization. Running the reaction at room temperature or with gentle heating is often sufficient.
Difficult Product Purification 1. Contamination with Starting Materials: The reaction did not go to completion. 2. Presence of Catalyst in the Product: The basic catalyst can be difficult to remove from the final product. 3. Oily or Tarry Product: This can be due to side products or polymerization.1. Drive Reaction to Completion: Use techniques like water removal to ensure the reaction goes as far as possible.[2] 2. Catalyst Removal: After the reaction, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove the amine catalyst in the aqueous layer. 3. Purification Techniques: If the product is a solid, recrystallization is often an effective purification method.[10] Column chromatography is another option for both solid and oily products. For some reactions, simple filtration after precipitation in an aqueous medium can yield a pure product.[9]

Experimental Protocols

General Procedure for Knoevenagel Condensation using a Basic Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the carbaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene, or in some cases, the reaction can be run neat).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and time will depend on the reactivity of the substrates. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a cold solvent. If the product is in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography. For reactions where the catalyst needs to be removed, perform an acidic wash as described in the troubleshooting guide.

Doebner Modification Protocol
  • Reactant Setup: In a round-bottom flask, dissolve the carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine, which acts as both the solvent and the catalyst.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within a few hours.

  • Workup: After cooling, the reaction mixture is typically poured into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization.

Data Presentation

The following table summarizes the effect of different catalysts and conditions on the yield of a Knoevenagel condensation product (e.g., the reaction of vanillin with rhodanine).

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1L-proline-based DESPro:Gly (1:2)Room Temp257[9]
2L-proline-based DESPro:Gly (1:2)60194[9]
3ChCl/Gly-6032[9]
4ChCl/Urea-60320[9]
5ChCl/Urea with L-proline (20 mol%)-60330[9]

Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Carbaldehyde & Active Methylene Compound Mix Combine Reactants, Solvent, and Catalyst Reactants->Mix Solvent Choose Solvent Solvent->Mix Catalyst Select Catalyst Catalyst->Mix Heat Apply Heat (if necessary) Mix->Heat Monitor Monitor with TLC Heat->Monitor Monitor->Heat Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction/ Filtration Quench->Extract Purify Recrystallization/ Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for a typical Knoevenagel condensation.

Troubleshooting_Logic Start Low/No Yield Cause1 Inactive Catalyst? Start->Cause1 Cause2 Water Present? Cause1->Cause2 No Solution1 Use Fresh Catalyst Cause1->Solution1 Yes Cause3 Suboptimal Conditions? Cause2->Cause3 No Solution2 Remove Water (Dean-Stark/Sieves) Cause2->Solution2 Yes Solution3 Increase Temp/Time Monitor by TLC Cause3->Solution3 Yes Success Improved Yield Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Validating the Antitumor Potential of 5-(Naphthalen-1-yl)furan-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. One promising class of compounds is the 5-(Naphthalen-1-yl)furan-2-carbaldehyde derivatives, which integrate the pharmacologically significant furan and naphthalene moieties. This guide provides a comparative analysis of the antitumor activity of structurally related furan and naphthalene derivatives, offering insights into their potential as therapeutic agents. Due to the limited availability of public data on the specific this compound scaffold, this guide draws comparisons from studies on closely related furan-naphthalene hybrids and individual furan and naphthalene-based compounds.

Comparative Antitumor Activity

The antitumor potential of furan and naphthalene derivatives has been evaluated in numerous studies against a variety of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of a compound's potency, for several derivatives from these classes. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Furan Derivatives Compound 4 (a pyridine carbohydrazide)MCF-7 (Breast)4.06[1]
Compound 7 (an N-phenyl triazinone)MCF-7 (Breast)2.96[1]
Furan-pyridinone derivativeKYSE70 (Esophageal)0.655 µg/mL[2]
Furan-pyridinone derivativeKYSE150 (Esophageal)0.655 µg/mL[2]
Naphthalene Derivatives Naphthalene-pyrazole hybrid 11 MCF-7 (Breast)-[3][4]
Naphthalene-nicotinonitrile 3c MCF-7 (Breast)-[3][4]
Furan-Naphthalene Hybrids 2-(furan-2-yl) naphthalen-1-ol 18 MCF-7 (Breast)-[5]
2-(furan-2-yl) naphthalen-1-ol 21 MCF-7 (Breast)-[5]
Standard Drugs DoxorubicinHepG-2 (Liver)-[3][4]
DoxorubicinMCF-7 (Breast)-[3][4]
5-Fluorouracil--[6]
Cisplatin--[6]

Note: Specific IC50 values for some compounds were not available in the abstracts. The table indicates their reported potency.

One study highlighted a lead compound, 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, which is a derivative of 5-substituted furan-2-carbaldehyde. This compound demonstrated superior antitumor activity compared to the standard chemotherapeutic drugs 5-fluorouracil and cisplatin[6]. Furthermore, novel 2-(furan-2-yl) naphthalen-1-ol derivatives have been identified as potent and selective anti-breast cancer agents[5].

Mechanistic Insights: Signaling Pathways

The antitumor activity of furan and naphthalene derivatives is often attributed to their interference with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Two such pathways are the PI3K/Akt and Wnt/β-catenin signaling cascades.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Furan_Derivative Furan Derivative (Inhibitor) Furan_Derivative->PI3K Wnt_Catenin_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Furan_Derivative Furan Derivative (Inhibitor) Furan_Derivative->Destruction_Complex promotes activity Western_Blot_Workflow Sample_Prep 1. Sample Preparation Gel_Electrophoresis 2. Gel Electrophoresis Sample_Prep->Gel_Electrophoresis Transfer 3. Protein Transfer Gel_Electrophoresis->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection Secondary_Ab->Detection Analysis 8. Analysis Detection->Analysis

References

A Comparative Guide to the Synthesis of 5-Arylfuran-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 5-arylfuran-2-carbaldehydes is of significant interest due to their prevalence as structural motifs in various biologically active compounds. This guide provides a comparative analysis of several key synthetic routes to this important class of molecules, presenting experimental data, detailed protocols, and a visual representation of the synthetic pathways.

Comparison of Synthetic Methodologies

The synthesis of 5-arylfuran-2-carbaldehydes can be achieved through several established methods, each with its own set of advantages and limitations. The primary routes include the Meerwein arylation of furfural, the Vilsmeier-Haack formylation of 2-arylfurans, and various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and direct C-H arylation.

Data Summary

The following tables summarize the quantitative data for the most common synthetic routes, providing a comparison of their performance based on reported yields for various substrates.

Table 1: Meerwein Arylation of Furfural

Aryl Diazonium Salt (from substituted aniline)CatalystSolventYield (%)Reference
Benzenediazonium chlorideCuCl₂Acetone/Water55-65[1]
4-Methylbenzenediazonium chlorideCuCl₂Acetone/Water60-70[1]
4-Methoxybenzenediazonium chlorideCuCl₂Acetone/Water58-68[1]
4-Chlorobenzenediazonium chlorideCuCl₂Acetone/Water50-60[1]
4-Nitrobenzenediazonium chlorideCuCl₂Acetone/Water45-55[1]

Table 2: Vilsmeier-Haack Formylation of 2-Aryl-furans

2-Aryl-furanReagentsTemperature (°C)Yield (%)Reference
2-PhenylfuranPOCl₃, DMF0-25~90General procedure
2-(4-Tolyl)furanPOCl₃, DMF0-25HighGeneral procedure
2-(4-Methoxyphenyl)furanPOCl₃, DMF0-25HighGeneral procedure
2-(4-Chlorophenyl)furanPOCl₃, DMF0-25HighGeneral procedure

Table 3: Suzuki-Miyaura Cross-Coupling of 5-Halo-2-furaldehyde

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water85-95[2][3]
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water88-98[2][3]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water90-99[2][3]
4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water80-90[2][3]
3-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water75-85[2][3]

Table 4: Palladium-Catalyzed Direct C-H Arylation of Furfural

Aryl HalideCatalystBaseSolventYield (%)Reference
IodobenzenePd(OAc)₂K₂CO₃DMA70-80[4][5]
4-IodotoluenePd(OAc)₂K₂CO₃DMA75-85[4][5]
4-IodoanisolePd(OAc)₂K₂CO₃DMA72-82[4][5]
4-ChloroiodobenzenePd(OAc)₂K₂CO₃DMA65-75[4][5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Meerwein Arylation of Furfural

This method involves the copper-catalyzed reaction of an in situ generated aryldiazonium salt with furfural.

General Procedure:

  • A solution of the substituted aniline (10 mmol) in a mixture of hydrochloric acid and water is cooled to 0-5 °C.

  • A solution of sodium nitrite (10 mmol) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.

  • To a separate flask containing furfural (12 mmol) and a catalytic amount of copper(II) chloride (CuCl₂) in acetone, the freshly prepared diazonium salt solution is added slowly.

  • The reaction mixture is stirred at room temperature for several hours until the evolution of nitrogen gas ceases.

  • The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired 5-arylfuran-2-carbaldehyde.

Vilsmeier-Haack Formylation of 2-Arylfurans

This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring, in this case, a 2-arylfuran.[6][7][8][9][10]

General Procedure:

  • To a stirred solution of N,N-dimethylformamide (DMF, 1.2 equivalents) at 0 °C, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • A solution of the 2-arylfuran (1 equivalent) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • The resulting mixture is stirred for an additional hour and then extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the 5-arylfuran-2-carbaldehyde.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction couples a 5-halofuran-2-carbaldehyde with an arylboronic acid.[2][3][11][12][13]

General Procedure:

  • To a reaction vessel are added 5-bromo-2-furaldehyde (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2 equivalents).

  • A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), is added.

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for 4-12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The organic phase is washed, dried, and concentrated.

  • Purification by column chromatography on silica gel provides the pure 5-arylfuran-2-carbaldehyde.

Direct C-H Arylation

This method involves the direct coupling of furfural with an aryl halide, catalyzed by a palladium complex.[4][5][14]

General Procedure:

  • In a reaction tube, furfural (1.5 equivalents), the aryl halide (1 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5 mol%), a ligand if required (e.g., a phosphine ligand), and a base such as potassium carbonate (K₂CO₃, 2 equivalents) are combined.

  • A solvent, typically a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA), is added.

  • The tube is sealed, and the mixture is heated to a high temperature (e.g., 120-150 °C) for 12-24 hours.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an appropriate solvent.

  • The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure.

  • The desired product is isolated and purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical relationships between the starting materials and the final product for the different synthetic routes described.

Synthesis_Routes cluster_SM Starting Materials cluster_Int Key Intermediates / Reagents Furfural Furfural Product 5-Aryl-furan- 2-carbaldehyde Furfural->Product Meerwein Arylation (CuCl2) Furfural->Product Direct C-H Arylation Aniline Substituted Aniline Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO2, HCl ArylFuran 2-Aryl-furan ArylFuran->Product Vilsmeier-Haack Formylation HaloFurfural 5-Halo-2-furaldehyde HaloFurfural->Product Suzuki-Miyaura Coupling ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Product ArylHalide Aryl Halide ArylHalide->Product Diazonium->Product Vilsmeier Vilsmeier Reagent (POCl3, DMF) Vilsmeier->Product Pd_Catalyst Pd Catalyst

Caption: Synthetic routes to 5-arylfuran-2-carbaldehydes.

Conclusion

The choice of the optimal synthetic route for 5-arylfuran-2-carbaldehydes depends on several factors, including the availability of starting materials, desired substrate scope, and tolerance to reaction conditions.

  • Meerwein arylation offers a direct approach from readily available furfural and anilines, though yields can be moderate.

  • The Vilsmeier-Haack reaction is generally high-yielding but requires the prior synthesis of the 2-arylfuran precursor.

  • Suzuki-Miyaura cross-coupling provides excellent yields and broad substrate scope but necessitates the preparation of 5-halofurfural and the corresponding arylboronic acids.

  • Direct C-H arylation is an attractive, atom-economical alternative, though it may require higher temperatures and careful optimization of catalytic conditions.

This guide provides a foundational comparison to aid researchers in selecting the most suitable method for their specific synthetic targets. Further optimization of the presented protocols may be necessary to achieve the best results for a particular substrate.

References

A Comparative Spectroscopic Analysis of Furan-2-carbaldehyde and Thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Introduction

Furan-2-carbaldehyde (furfural) and thiophene-2-carbaldehyde are heterocyclic aldehydes that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. Despite their structural similarities—a five-membered aromatic ring bearing an aldehyde group at the second position—the presence of a different heteroatom (oxygen in furan, sulfur in thiophene) imparts distinct electronic and conformational properties. Understanding these differences through spectroscopic analysis is paramount for researchers in chemical synthesis and drug development. This guide provides an objective comparison of the two analogs, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for furan-2-carbaldehyde and thiophene-2-carbaldehyde, facilitating a direct comparison of their characteristic spectral features.

¹H NMR Spectroscopy

The aldehydic proton of thiophene-2-carbaldehyde appears slightly more downfield than that of its furan counterpart, suggesting a greater deshielding effect, potentially due to the influence of the sulfur atom's electronic properties.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment Furan-2-carbaldehyde (in CDCl₃) Thiophene-2-carbaldehyde (in CDCl₃)
Aldehyde (CHO)9.64 (s)9.95 (s)[1]
H37.25 (m)7.80-7.77 (m)[1]
H46.59 (m)7.22 (t)[1]
H57.68 (m)7.80-7.77 (m)[1]
¹³C NMR Spectroscopy

The carbonyl carbon in thiophene-2-carbaldehyde is notably more deshielded (further downfield) compared to furan-2-carbaldehyde. This reflects the different electron-donating/withdrawing characteristics of the furan and thiophene rings.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment Furan-2-carbaldehyde (in CDCl₃) Thiophene-2-carbaldehyde (in CDCl₃)
Carbonyl (C=O)177.9183.1[1]
C2152.9144.0[1]
C3121.1135.2[1]
C4112.6128.4[1]
C5148.1136.5[1]
Infrared (IR) Spectroscopy

Both molecules exhibit a strong carbonyl (C=O) stretching vibration characteristic of α,β-unsaturated aldehydes. The C=O stretch for thiophene-2-carbaldehyde appears at a slightly lower wavenumber, which may be attributed to differences in conjugation and electronic effects imposed by the heteroatom.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Furan-2-carbaldehyde Thiophene-2-carbaldehyde
Aldehyde C-H Stretch2847 - 2715~2850 - 2750
Carbonyl C=O Stretch1687 / 16681665[2]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation patterns. Both compounds show a prominent molecular ion peak. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical (M-1) or the formyl radical (M-29).

Table 4: Mass Spectrometry Data (m/z)

Ion Furan-2-carbaldehyde Thiophene-2-carbaldehyde
Molecular Ion [M]⁺96112
[M-H]⁺ / [M-1]⁺95111
[M-CHO]⁺ / [M-29]⁺6783
UV-Vis Spectroscopy

The UV-Vis spectra are influenced by the π-electron systems of the aromatic rings. Thiophene is known to be more aromatic than furan, which can influence the energy of the π → π* transitions. Both compounds exhibit strong absorption in the UV region.

Table 5: UV-Vis Absorption Maxima (λ_max)

Compound λ_max (nm) Solvent
Furan-2-carbaldehyde~270-280Ethanol
Thiophene-2-carbaldehyde~260, 285Hexane[3]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the specific solvent. For ¹H NMR, a 400 MHz or higher field instrument is common. For ¹³C NMR, a corresponding frequency (e.g., 101 MHz) is used.[1]

  • Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and may employ Nuclear Overhauser Enhancement (NOE) to improve signal-to-noise.[4]

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[5]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Collection: Clean the ATR crystal surface (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.[6]

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7] For solids, apply pressure using a built-in clamp to ensure good contact.[6][7]

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[8]

  • Cleaning: Thoroughly clean the crystal surface after analysis.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette.[9] The concentration should be adjusted to yield an absorbance in the optimal range of 0.1-1.0 AU.

  • Baseline Correction: Fill a reference cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Run a baseline scan to zero the instrument across the desired wavelength range.[10]

  • Measurement: Replace the reference cuvette with the sample cuvette in the sample beam path.

  • Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm) to record the absorbance spectrum.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 0.1 to 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.[12] The sample should be free of non-volatile materials.[13]

  • Instrumental Setup: Set up the GC with an appropriate column (e.g., a non-polar DB-5) and temperature program to separate the analyte from the solvent and any impurities. The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.[14]

  • Injection: Inject a small volume (typically 1 µL) of the sample into the heated GC inlet, where it is vaporized and swept onto the column by the carrier gas (e.g., helium).[15]

  • Data Acquisition: As the compound elutes from the GC column, it enters the mass spectrometer, where it is fragmented and detected. The software records the mass spectrum of the eluting compound.[15]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of furan- and thiophene-carbaldehyde analogs.

Spectroscopic_Comparison_Workflow cluster_analytes Analogs cluster_techniques Spectroscopic Techniques furan Furan-2-carbaldehyde NMR NMR (¹H & ¹³C) furan->NMR IR ATR-FTIR furan->IR MS GC-MS furan->MS UV UV-Vis furan->UV thiophene Thiophene-2-carbaldehyde thiophene->NMR thiophene->IR thiophene->MS thiophene->UV analysis Comparative Analysis & Structural Elucidation NMR->analysis IR->analysis MS->analysis UV->analysis data Spectroscopic Data (Tables 1-5) analysis->data

Caption: Workflow for the spectroscopic comparison of aldehyde analogs.

References

Validating Cytotoxicity: A Comparative Guide to Novel Naphthalene Organoselenium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of novel naphthalene organoselenium compounds against established alternatives, supported by experimental data. Detailed methodologies for key cytotoxicity assays are presented to ensure reproducibility and aid in the validation of new chemical entities.

The quest for more effective and selective anticancer agents has led to the exploration of organoselenium compounds, which have demonstrated promising antioxidant, chemopreventive, and anticancer activities.[1][2] The incorporation of a naphthalene scaffold, present in numerous clinical drugs, has been a strategy to enhance the therapeutic potential of these compounds.[1] This guide delves into the validation of the cytotoxic effects of this emerging class of molecules, offering a framework for their evaluation and comparison with standard chemotherapeutic agents.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of several novel naphthalene-based organoselenium compounds against the MCF-7 breast cancer cell line, compared to a standard chemotherapeutic agent, 5-Fluorouracil (5-FU). The data is collated from recent studies to provide a comparative overview.

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
4,4'-diselanediylbis(naphthalen-1-amine) (3)MCF-715.25-FluorouracilMCF-714.8
5-imino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-4,5-dihydro-1H-pyrazol-3-amine (5a)MCF-711.85-FluorouracilMCF-714.8
5-amino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-2,4-dihydro-3H-pyrazol-3-one (5b)MCF-713.55-FluorouracilMCF-714.8
2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide (8)MCF-712.15-FluorouracilMCF-714.8

Data extracted from Biointerface Research in Applied Chemistry, 2022.[1]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. Below are detailed protocols for commonly employed assays to validate the cytotoxic effects of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3][4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for the desired exposure period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[3]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.

  • Incubation: Add 50 µL of the reaction mixture to each 50 µL of supernatant in a new 96-well plate. Incubate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect early and late-stage apoptosis.[10][11] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.

Protocol:

  • Cell Collection: Following treatment, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[12] Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[11]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in cytotoxicity testing, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Cytotoxicity Assay Validation cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis Cell_Seeding Seed Cells in 96-well plates Compound_Addition Add Novel Compounds & Controls Cell_Seeding->Compound_Addition Incubation Incubate for 24, 48, 72h Compound_Addition->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay Metabolic Viability LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Cell Lysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Programmed Cell Death Data_Acquisition Measure Absorbance/ Fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Conclusion Comparative Efficacy & Selectivity Statistical_Analysis->Conclusion Determine Cytotoxicity Profile

Caption: Workflow for validating the cytotoxicity of novel compounds.

G Simplified Apoptosis Signaling Pathway Drug Naphthalene Organoselenium Compound Cell Cancer Cell Drug->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

References

Unraveling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Reaction Product Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a chemical structure is paramount. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of non-destructive techniques to elucidate the intricate connectivity and spatial arrangement of atoms within a molecule. This guide provides a comprehensive comparison of the most common 2D NMR experiments—COSY, NOESY, HSQC, and HMBC—supported by experimental data and detailed protocols to aid in the definitive structural confirmation of reaction products.

This guide will delve into the fundamental principles of each technique, offering a clear comparison of their applications, strengths, and limitations. By understanding the nuances of these experiments, researchers can strategically select the most appropriate methods to solve complex structural problems, accelerating research and development.

At-a-Glance Comparison of Key 2D NMR Techniques

To facilitate a rapid and objective comparison, the following table summarizes the key performance indicators for the most common 2D NMR experiments. These values are typical for a small organic molecule (MW < 500 g/mol ) on a 400-500 MHz spectrometer.

FeatureCOSY (Correlation Spectroscopy)NOESY (Nuclear Overhauser Effect Spectroscopy)HSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)
Information Obtained ¹H-¹H correlations through 2-3 bonds (J-coupling).[1][2]¹H-¹H correlations through space (<5 Å).[3][1]One-bond ¹H-X (typically ¹³C or ¹⁵N) correlations.[3][1][4]Long-range (2-4 bond) ¹H-X (typically ¹³C) correlations.[3][1][5][6]
Primary Application Establishing proton spin systems and identifying neighboring protons.[3][2]Determining stereochemistry, conformation, and 3D structure.[3]Assigning protons to their directly attached carbons.[4]Connecting spin systems across quaternary carbons and heteroatoms.[5][7]
Typical Sample Conc. >10 mM[8]>10 mM[8]50 to 150 mM[9]50 to 150 mM[9]
Typical Acquisition Time 5 - 20 minutes.[8][10]20 minutes - several hours.[11]3 - 5 minutes (FAST HSQC).[9]3.5 - 5 minutes (FAST HMBC).[9]
Relative Sensitivity HighModerate to LowHigh (proton-detected)Moderate (proton-detected)
Resolution Good in both dimensions.Dependent on mixing time and molecular motion.High in the direct (¹H) dimension, lower in the indirect (¹³C) dimension.High in the direct (¹H) dimension, lower in the indirect (¹³C) dimension.

The Strategic Workflow for Structure Elucidation

Confirming the structure of a novel compound is a stepwise process of piecing together molecular fragments. 2D NMR spectroscopy provides the essential tools for this puzzle. The logical workflow typically begins with identifying proton networks, then assigning these protons to their corresponding carbons, and finally, connecting the individual fragments into a complete molecular structure.

G cluster_start Initial Analysis cluster_proton_framework Proton Framework cluster_carbon_attachment Carbon Attachment cluster_connectivity Fragment Connectivity cluster_3d_structure 3D Structure cluster_end Final Confirmation start Synthesized Product oneD_NMR 1D NMR (¹H, ¹³C, DEPT) start->oneD_NMR COSY COSY (Identify ¹H-¹H Spin Systems) oneD_NMR->COSY Identify proton signals HSQC HSQC (Assign ¹H to directly bonded ¹³C) COSY->HSQC Define proton networks HMBC HMBC (Connect fragments across quaternary carbons and heteroatoms) HSQC->HMBC Assign protonated carbons NOESY NOESY (Determine stereochemistry and conformation) HMBC->NOESY Assemble molecular skeleton structure Confirmed Structure HMBC->structure Confirm connectivity NOESY->structure Confirm 3D arrangement

Caption: A typical workflow for structure elucidation using 2D NMR.

Inter-relationship of Common 2D NMR Experiments

The power of 2D NMR lies in the complementary nature of the different experiments. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and unambiguous structure determination.

G cluster_homonuclear Homonuclear Correlations (¹H-¹H) cluster_heteronuclear Heteronuclear Correlations (¹H-¹³C) Product Reaction Product (Unknown Structure) COSY COSY (Through-bond) Product->COSY NOESY NOESY (Through-space) Product->NOESY HSQC HSQC (1-bond) Product->HSQC HMBC HMBC (2-4 bonds) Product->HMBC COSY->NOESY Distinguishes through-bond vs. through-space proximity COSY->HMBC Identifies spin systems to be connected HSQC->HMBC Assigns starting points for long-range correlations HMBC->NOESY Provides framework for stereochemical analysis

Caption: The synergistic relationship between key 2D NMR experiments.

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for acquiring COSY, NOESY, HSQC, and HMBC spectra. These protocols are intended as a guide and may require optimization based on the specific instrument, sample, and research question.

Sample Preparation

A crucial first step for all 2D NMR experiments is proper sample preparation. For small molecules, a concentration of 10-30 mg in 0.6 mL of a deuterated solvent is generally recommended for a complete set of 2D spectra.[9] For homonuclear experiments like COSY and NOESY, a lower concentration of around 15-25 mg may be sufficient.[12] Heteronuclear experiments such as HSQC and HMBC benefit from higher concentrations.[9][12] Ensure the sample is fully dissolved and free of particulate matter to ensure optimal spectral quality.

COSY (Correlation Spectroscopy) Protocol

The COSY experiment is one of the quickest and most fundamental 2D NMR experiments, revealing proton-proton couplings through two to three bonds.

I. Preliminary Setup:

  • Acquire a standard 1D ¹H NMR spectrum of the sample.

  • Reference the spectrum (e.g., to TMS or the residual solvent peak).

  • Determine the spectral width (sw) that encompasses all proton signals.

  • Note the transmitter frequency offset (o1p).

II. COSY Experiment Setup:

  • Load a standard COSY parameter set (e.g., cosygpqf on Bruker systems).[13]

  • Set the spectral width in both dimensions (F2 and F1) to the value determined from the 1D ¹H spectrum.

  • Set the transmitter frequency offset (o1p) to the center of the ¹H spectrum.

  • The number of data points in the direct dimension (td in F2) is typically set to 1K-2K.

  • The number of increments in the indirect dimension (td in F1) is usually set between 128 and 256.

  • Set the number of scans (ns) per increment, typically 2 or 4 for sufficient signal-to-noise.

  • Set the relaxation delay (d1) to approximately 1-2 seconds.

III. Acquisition and Processing:

  • Start the acquisition. A typical COSY experiment will take 5-20 minutes.

  • After acquisition, apply a sine-bell window function to both dimensions.

  • Perform a two-dimensional Fourier transform (xfb on Bruker systems).[13]

  • The resulting spectrum is typically presented in magnitude mode and does not require phase correction.

NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol

The NOESY experiment is crucial for determining the spatial proximity of protons, providing insights into the 3D structure and stereochemistry of a molecule.

I. Preliminary Setup:

  • Follow the preliminary setup steps as outlined for the COSY experiment.

II. NOESY Experiment Setup:

  • Load a standard phase-sensitive NOESY parameter set (e.g., noesygpph on Bruker systems).

  • Set the spectral widths and transmitter frequency offset as determined from the 1D ¹H spectrum.

  • Set the number of data points (td) in F2 and F1 similar to the COSY experiment.

  • The number of scans (ns) is typically a multiple of 8 (e.g., 8, 16, 32) to allow for proper phase cycling.

  • Set the relaxation delay (d1) to 1-2 seconds.

  • Crucially, set the mixing time (d8). This is the most important parameter in a NOESY experiment. For small molecules (MW < 500), a mixing time of 0.5-1.0 seconds is a good starting point.[14] For larger molecules, shorter mixing times (50-200 ms) are used.[15]

III. Acquisition and Processing:

  • Start the acquisition. NOESY experiments can range from 20 minutes to several hours depending on the sample concentration and desired signal-to-noise.

  • Apply a sine-bell or squared sine-bell window function to both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correction is required for both the F2 and F1 dimensions.

HSQC (Heteronuclear Single Quantum Coherence) Protocol

The HSQC experiment is a highly sensitive method for correlating protons with their directly attached heteronuclei, most commonly ¹³C.

I. Preliminary Setup:

  • Acquire and reference a 1D ¹H spectrum.

  • Acquire and reference a 1D ¹³C spectrum to determine the spectral width and offset for the carbon dimension.

II. HSQC Experiment Setup:

  • Load a standard phase-sensitive, gradient-selected HSQC parameter set (e.g., hsqcedetgpsisp2.3 on Bruker systems).

  • The ¹H spectral width and offset are set from the 1D ¹H spectrum.

  • The ¹³C spectral width and offset are set from the 1D ¹³C spectrum.

  • The number of data points (td) in F2 (¹H) is typically 1K-2K.

  • The number of increments (td) in F1 (¹³C) is often set to 128-256.

  • The number of scans (ns) per increment is usually a multiple of 2, with 2-4 scans being common for samples with good concentration.

  • The relaxation delay (d1) is typically 1-2 seconds.

  • The pulse program is optimized for an average one-bond ¹J(CH) coupling constant, typically around 145 Hz.

III. Acquisition and Processing:

  • Start the acquisition. Modern "FAST" HSQC experiments can be completed in as little as 3 minutes.[9]

  • Apply appropriate window functions (e.g., squared sine-bell for F2 and sine-bell for F1).

  • Perform a two-dimensional Fourier transform.

  • Phase correction is necessary for both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation) Protocol

The HMBC experiment is essential for connecting different spin systems by identifying long-range correlations between protons and carbons over two to four bonds.

I. Preliminary Setup:

  • Follow the preliminary setup as for the HSQC experiment, obtaining both ¹H and ¹³C spectral parameters.

II. HMBC Experiment Setup:

  • Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems).[16]

  • Set the ¹H and ¹³C spectral widths and offsets from the 1D spectra. The ¹³C spectral width should be wide enough to include quaternary and carbonyl carbons (e.g., 220 ppm).[17]

  • Set the number of data points (td) in F2 (¹H) to 1K-2K and the number of increments (td) in F1 (¹³C) to 256-512.

  • The number of scans (ns) per increment typically ranges from 4 to 16, depending on the sample concentration.

  • The relaxation delay (d1) is usually set to 1.5-2.0 seconds.[18]

  • The pulse program is optimized for a long-range coupling constant, with a default value often around 8 Hz.[17] It may be beneficial to run two HMBC experiments with different long-range J-coupling optimizations (e.g., 5 Hz and 10 Hz) to detect all correlations.[17]

III. Acquisition and Processing:

  • Start the acquisition. A typical HMBC experiment can take from 3.5 minutes to several hours.[9]

  • Apply a sine-bell window function to both dimensions.

  • Perform a two-dimensional Fourier transform.

  • The resulting spectrum is typically in magnitude mode and does not require phase correction.

By systematically applying these powerful 2D NMR techniques, researchers can confidently and accurately determine the structure of their reaction products, a critical step in the advancement of chemical and pharmaceutical research.

References

Navigating the Translational Gap: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Naphthofuran-Based Anticancer Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential drug from laboratory discovery to clinical application is fraught with challenges, a primary hurdle being the translation of promising in-vitro results into tangible in-vivo efficacy. This guide provides a comparative analysis of naphthofuran-based compounds, a class of heterocyclic molecules that have garnered significant interest for their anticancer properties. By juxtaposing in-vitro cytotoxicity data with in-vivo tumor inhibition studies, we aim to offer a clearer perspective on the therapeutic potential and developmental trajectory of these drug candidates. This guide presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the research landscape.

Comparative Efficacy of Naphthofuran Derivatives: In-Vitro vs. In-Vivo

A critical aspect of preclinical drug development is the correlation between a compound's activity in a controlled laboratory setting and its performance in a complex biological system. Below, we summarize the available data for representative naphthofuran and structurally related naphthoquinone derivatives to highlight this relationship.

Quantitative Efficacy Data

The following tables present a summary of the in-vitro cytotoxicity and, where available, the in-vivo efficacy of selected naphthofuran-based and related drug candidates.

Table 1: In-Vitro Cytotoxicity of Naphthofuran and Naphthoquinone Derivatives

Compound IDChemical ClassCell LineAssayIC50 / LD50 (µM)Citation
5v 1,4-NaphthoquinoneMCF-7 (Breast Cancer)Not Specified1.2 (24h), 0.9 (48h)[1]
3a (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanoneMDA-MB-468 (Breast Cancer)MTTPromising Activity[2]
3b (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanoneMDA-MB-468 & MCF-7 (Breast Cancer)MTTMost Potent of Series[2]
3s (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanoneMDA-MB-468 (Breast Cancer)MTTPromising Activity[2]

Note: Specific IC50 values for compounds 3a, 3b, and 3s were not available in the abstract; the original research paper should be consulted for detailed quantitative data.

Table 2: In-Vivo Efficacy of Selected Naphthoquinone Derivative

| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Outcome | Citation | |---|---|---|---|---| | 5v | Zebrafish Xenograft | MCF-7 (Breast Cancer) | Not Specified | Significant reduction in tumor volume |[1] |

Key Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

In-Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The naphthofuran-based compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

In-Vivo Tumor Growth Inhibition: Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical cancer research.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) or zebrafish larvae are used as hosts.

  • Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously or orthotopically into the host animals. For zebrafish models, cells are often injected into the yolk sac of the larvae.

  • Tumor Growth: The animals are monitored until tumors reach a palpable or measurable size.

  • Treatment Administration: The test compound is administered to the animals through a relevant route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically using calipers or through imaging techniques.

  • Endpoint: The study is concluded after a predetermined period or when tumors in the control group reach a specific size.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Other parameters such as body weight and signs of toxicity are also monitored.

Visualizing the Mechanisms and Methods

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate key signaling pathways potentially targeted by naphthofuran derivatives and the workflows of the experimental protocols.

PI3K_Akt_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_dimer NF-κB (p50/p65) Nucleus Nucleus NFkB_dimer->Nucleus translocates to NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->NFkB_dimer releases Gene_Transcription Gene Transcription (Inflammation, Survival)

Caption: The NF-κB signaling pathway, crucial in inflammation and cell survival.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Naphthofuran Compound seed_cells->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance (~570nm) add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A streamlined workflow of the MTT assay for in-vitro cytotoxicity testing.

Xenograft_Workflow start Start implant_cells Implant Human Tumor Cells into Immunocompromised Host start->implant_cells tumor_growth Monitor Tumor Growth implant_cells->tumor_growth randomize Randomize into Treatment & Control Groups tumor_growth->randomize treat Administer Naphthofuran Compound or Vehicle randomize->treat measure Periodically Measure Tumor Volume treat->measure endpoint Reach Study Endpoint measure->endpoint analyze Analyze Tumor Growth Inhibition endpoint->analyze end End analyze->end

Caption: The general workflow for an in-vivo xenograft study to evaluate anticancer efficacy.

References

Safety Operating Guide

Proper Disposal of 5-(Naphthalen-1-yl)furan-2-carbaldehyde: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release to researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 5-(Naphthalen-1-yl)furan-2-carbaldehyde. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance. The following protocols are based on established best practices for handling aromatic aldehydes and furan-containing compounds.

Hazard Identification and Risk Assessment

Assumed Hazard Classification:

Hazard ClassGHS CategoryPrecautionary Statement Codes
Flammable LiquidCategory 3/4P210, P233, P240, P241, P242, P243
Acute Toxicity (Oral)Category 3P264, P270, P301+P310
Acute Toxicity (Dermal)Category 4P280, P302+P352, P312
Acute Toxicity (Inhalation)Category 2/3P260, P271, P284, P304+P340, P310
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313
Serious Eye Damage/IrritationCategory 2AP264, P280, P305+P351+P338, P337+P313
Carcinogenicity (Suspected)Category 2P201, P202, P280, P308+P313
Specific Target Organ ToxicityCategory 3 (Respiratory)P261, P271, P304+P340, P312
Hazardous to the Aquatic EnvironmentAcute/ChronicP273, P391, P501

This table is a conservative estimation based on data for similar chemical structures. Always consult your institution's environmental health and safety (EHS) department.

Personal Protective Equipment (PPE) and Handling

Safe handling is paramount to minimize exposure risk.[7][8] All operations involving this compound must be conducted within a certified chemical fume hood.

Required PPE:

EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1 certified chemical splash goggles.Protects eyes from splashes and vapors.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Prevents dermal absorption. Inspect gloves before use.
Body Protection Flame-resistant lab coat.Protects skin and clothing from contamination.
Respiratory Use within a fume hood. Respirator may be required for spills.Prevents inhalation of toxic vapors.

Step-by-Step Disposal Protocol

Disposal must be treated as a hazardous waste procedure.[2][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][9]

Methodology for Waste Collection and Segregation:

  • Designate a Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible waste container.

    • The label should read: "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., flammable, toxic, irritant).

  • Handling Unused or Contaminated Product:

    • If disposing of the pure compound, ensure it is in its original or a securely sealed container before placing it in the designated hazardous waste collection area.

    • For solutions, collect in a sealed, labeled container designated for halogenated or non-halogenated organic solvent waste, as appropriate for the solvent used.

  • Decontaminating Labware:

    • Rinse contaminated glassware (e.g., beakers, flasks) three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the first rinse ("acute hazardous waste rinse") in the designated liquid hazardous waste container. Subsequent rinses can be collected similarly.

    • After rinsing, wash glassware with soap and water.

  • Disposing of Contaminated Materials:

    • Solid materials such as contaminated gloves, paper towels, and weighing paper must be collected in a separate, sealed plastic bag or container.

    • Label this container as "Solid Hazardous Waste" with the chemical name.

  • Storage and Final Disposal:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Arrange for pickup and final disposal through your institution's licensed hazardous waste contractor.[10] Adhere to all local, state, and federal regulations for hazardous waste disposal.[9][10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[9][11]

Spill Response Protocol:

Spill SizeContainment and Cleanup Procedure
Small Spill (<100 mL) 1. Alert personnel in the immediate area. 2. Ensure the fume hood is operational. 3. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1] 4. Once absorbed, carefully scoop the material into a sealable container. 5. Label the container as hazardous waste and decontaminate the spill area.
Large Spill (>100 mL) 1. Evacuate the laboratory immediately. 2. Alert others and activate the fire alarm if there is an ignition risk. 3. Close the laboratory doors and prevent re-entry. 4. Contact your institution's Emergency Response or EHS department immediately. 5. Provide them with the chemical name and any available SDS for similar compounds.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_material Identify Material Type cluster_action Disposal Action start Start: Material to be Disposed is_pure Unused/Expired Pure Compound start->is_pure is_solution Solution in Solvent start->is_solution is_solid Contaminated Solid Waste (Gloves, Paper Towels, etc.) start->is_solid is_glassware Contaminated Glassware start->is_glassware collect_pure Secure in Original or Labeled Container is_pure->collect_pure Seal tightly collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_solution->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid rinse Triple Rinse with Appropriate Solvent is_glassware->rinse end_storage Store in Designated Satellite Accumulation Area collect_pure->end_storage collect_liquid->end_storage collect_solid->end_storage rinse->collect_liquid Collect first rinseate final_disposal Arrange Pickup by Licensed Hazardous Waste Contractor end_storage->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 5-(Naphthalen-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-(Naphthalen-1-yl)furan-2-carbaldehyde. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Assessment

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Disposable nitrile gloves provide good short-term protection.[3][4] For prolonged contact, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection Flame-resistant lab coatA lab coat should be fully buttoned to cover as much skin as possible.[3]
Respiratory Protection Use in a certified chemical fume hoodAll work with this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, following a formal respiratory protection program.[3]
Footwear Closed-toe, chemical-resistant shoesShoes should cover the entire foot.[3]

Handling and Storage Procedures

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[5]

  • Do not breathe dust, vapor, mist, or gas.[1]

  • Prevent the formation of dust and aerosols.

  • Keep the compound away from heat, sparks, and open flames.[1][5]

  • Use non-sparking tools.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Store away from heat and sources of ignition.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Do not allow the spilled material to enter drains or waterways.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste materials (including contaminated absorbents and disposable PPE) in a clearly labeled, sealed container.

  • Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.[5]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Hazard Assessment B Don PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Segregate Hazardous Waste E->F G Doff PPE F->G H Dispose of Waste G->H

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
5-(Naphthalen-1-yl)furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Naphthalen-1-yl)furan-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.